molecular formula C9H9BrN2 B1519963 4-Bromo-2,7-dimethyl-2H-indazole CAS No. 1159511-88-2

4-Bromo-2,7-dimethyl-2H-indazole

Cat. No.: B1519963
CAS No.: 1159511-88-2
M. Wt: 225.08 g/mol
InChI Key: YPDXDWNYMHERND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,7-dimethyl-2H-indazole (CAS 1159511-88-2) is an alkyl-substituted indazole derivative of significant interest in pharmaceutical research and development. It features a bromine atom at the 4-position and methyl groups at the 2- and 7-positions of the indazole ring system, making it a versatile intermediate for further functionalization, particularly via metal-catalyzed cross-coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry, known for its widespread pharmacological activities . Compounds based on this core structure are found in marketed drugs and clinical candidates targeting a diverse range of conditions, including cancer, inflammation, bacterial and fungal infections, Parkinson's disease, and Alzheimer's disease . Specifically, the 2H-indazole regioisomer is a key motif explored in drug discovery . This bromo-derivative serves as a critical building block for the synthesis of more complex molecules. Researchers utilize it to explore structure-activity relationships and to develop novel therapeutic agents, such as anticandidal compounds where the 3-phenyl-1H-indazole scaffold has shown promising activity . The molecular formula for this compound is C9H9BrN2, and it has a molecular weight of 225.09 . It is recommended to store the product sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,7-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-8(10)7-5-12(2)11-9(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDXDWNYMHERND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CN(N=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657250
Record name 4-Bromo-2,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-88-2
Record name 4-Bromo-2,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 4-Bromo-2,7-dimethyl-2H-indazole?

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1159511-88-2 Molecular Formula: C₉H₉BrN₂ Molecular Weight: 225.09 g/mol [1]

Executive Summary

4-Bromo-2,7-dimethyl-2H-indazole is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators. Unlike the more common 1H-indazole isomers, this 2H-indazole derivative possesses a distinct "quinonoid" electronic character, influencing both its solubility profile and its reactivity in metal-catalyzed cross-coupling reactions.

Its structural uniqueness lies in the C7-methyl group , which exerts significant steric pressure on the N1 position, thereby directing alkylation and functionalization preferentially to the N2 position. This guide details the physicochemical properties, synthesis strategies, and reactivity profile of this compound, serving as a roadmap for its application in high-value medicinal chemistry campaigns.

Structural Analysis & Physicochemical Profile

Isomerism and Electronic Structure

Indazoles exist in a tautomeric equilibrium between 1H (benzenoid) and 2H (quinonoid) forms. In 4-Bromo-2,7-dimethyl-2H-indazole, the methyl group is fixed at the N2 position.

  • 1H-Indazole (Benzenoid): Typically thermodynamically favored.[2][3]

  • 2H-Indazole (Quinonoid): The 2-methyl substitution locks the ring into a quinonoid-like conjugation system. This results in higher electron density at C3, making it more nucleophilic compared to its 1H counterpart, while the C4-Br bond remains activated for oxidative addition.

The "C7-Steric Lock" Effect

The presence of a methyl group at position 7 (C7) is the critical structural feature of this scaffold.

  • Steric Hindrance: The C7-methyl group projects into the peri-space near the N1 nitrogen.

  • Regiocontrol: During the synthesis from 4-bromo-7-methyl-1H-indazole, this steric bulk disfavors electrophilic attack at N1, naturally biasing alkylation toward N2. This "steric lock" simplifies the isolation of the 2H-isomer, a task that is notoriously difficult with unsubstituted indazoles.

Physicochemical Data Table
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline form
Melting Point 68–72 °C (Typical range)Depends on purity/polymorph
Calculated LogP ~2.8 - 3.1Moderate lipophilicity
pKa (Conjugate Acid) ~2.0 - 2.5Weakly basic N1
Solubility Soluble in DCM, DMSO, DMF, EtOAcLow water solubility
H-Bond Donors 0Fully substituted nitrogens
H-Bond Acceptors 1 (N1)Pyridine-like nitrogen

Synthetic Pathways and Regioselectivity[2][3][5][6]

The synthesis of 4-Bromo-2,7-dimethyl-2H-indazole typically proceeds via the methylation of the parent 1H-indazole. The efficiency of this step relies heavily on base selection and solvent polarity.

Primary Route: Methylation of 4-Bromo-7-methyl-1H-indazole

Reaction Logic: The precursor, 4-bromo-7-methyl-1H-indazole, acts as an ambident nucleophile. While N1 alkylation is generally thermodynamically preferred for simple indazoles, the C7-Me steric hindrance combined with specific solvent effects can invert this selectivity to favor the N2 isomer.

Protocol 1: Regioselective N2-Methylation

  • Reagents: 4-Bromo-7-methyl-1H-indazole (1.0 eq), Iodomethane (MeI, 1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Conditions: 0°C to Room Temperature (RT), 4–12 hours.

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-bromo-7-methyl-1H-indazole (10 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add Cs₂CO₃ (20 mmol) in a single portion. Stir for 15 minutes to ensure deprotonation/activation.

  • Alkylation: Cool the suspension to 0°C. Add MeI (12 mmol) dropwise over 10 minutes to prevent exotherms and over-alkylation (quaternization).

  • Monitoring: Allow to warm to RT. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][4] The N2-isomer typically has a lower R_f (more polar) than the N1-isomer on silica, though this varies.

  • Workup: Dilute with water (150 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude mixture will contain predominantly the N2-isomer (due to C7 steric block). Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Mechanistic Diagram (Regioselectivity)

G Start 4-Bromo-7-methyl-1H-indazole (Ambident Nucleophile) Base Base (Cs2CO3) Deprotonation Start->Base Anion Indazolyl Anion (Resonance Stabilized) Base->Anion Path_N1 Path A: N1 Attack (Thermodynamic) Anion->Path_N1 Slow Path_N2 Path B: N2 Attack (Kinetic/Steric Controlled) Anion->Path_N2 Fast Prod_N1 1,7-Dimethyl Isomer (Minor Product) Path_N1->Prod_N1 Prod_N2 4-Bromo-2,7-dimethyl-2H-indazole (Major Product) Path_N2->Prod_N2 Sterics C7-Methyl Steric Hindrance Blocks N1 Approach Sterics->Path_N1 Inhibits

Figure 1: Mechanistic pathway illustrating the steric influence of the C7-methyl group favoring N2-alkylation.

Chemical Reactivity & Functionalization[3][8]

The utility of 4-Bromo-2,7-dimethyl-2H-indazole lies in its ability to undergo orthogonal functionalization. The C4-Bromine is the primary "warhead," while the C3 position offers secondary reactivity.

C4-Bromine: Suzuki-Miyaura Coupling

The C4 position is activated for oxidative addition by Palladium(0), facilitating cross-coupling with aryl and heteroaryl boronic acids.

Optimization Note: 2H-indazoles can coordinate to Pd species differently than 1H-indazoles. Phosphine ligands with wide bite angles (e.g., Xantphos) or bulky electron-rich ligands (e.g., XPhos, SPhos) are recommended to prevent catalyst deactivation by the N1 nitrogen.

Standard Protocol:

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos.

  • Base: K₃PO₄ or Na₂CO₃ (aqueous).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 80–100°C.

C4-Bromine: Buchwald-Hartwig Amination

Introduction of amines at C4 is common for kinase inhibitor design (mimicking the ATP hinge binder).

  • Challenge: The adjacent N2-methyl and C3-H can create a crowded environment.

  • Solution: Use precatalysts like BrettPhos Pd G4 or RuPhos Pd G4 which are designed for sterically demanding substrates.

C3-H Functionalization (Direct Arylation/Halogenation)

The C3 position in 2H-indazoles is electron-rich.

  • Electrophilic Aromatic Substitution (EAS): Halogenation (NIS/NBS) can install an iodine at C3, allowing for sequential cross-coupling (C3 then C4).

  • C-H Activation: Pd-catalyzed direct arylation at C3 is possible, often directed by the N2-center.

Reactivity Workflow Diagram

Reactivity Core 4-Bromo-2,7-dimethyl-2H-indazole (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Target: Biaryl Motifs Core->Suzuki C4 Reactivity Buchwald Buchwald-Hartwig (R-NH2, Pd-Cat) Target: Amino-indazoles Core->Buchwald C4 Reactivity Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Target: Carboxylates/Formyls Core->Lithiation C4 Reactivity CH_Act C3-H Activation (Direct Arylation) Target: C3-Functionalization Core->CH_Act C3 Reactivity Prod_Suzuki 4-Aryl-2,7-dimethyl-2H-indazole Suzuki->Prod_Suzuki Prod_Buchwald 4-Amino-2,7-dimethyl-2H-indazole Buchwald->Prod_Buchwald Prod_Lith Indazole-4-carbaldehyde / Acid Lithiation->Prod_Lith Prod_CH 3,4-Disubstituted Indazole CH_Act->Prod_CH

Figure 2: Divergent synthetic utility of the 4-bromo-2,7-dimethyl-2H-indazole scaffold.

Analytical Characterization (Self-Validation)

To ensure the identity of the synthesized compound (distinguishing it from the N1-isomer), researchers must validate using NMR spectroscopy.

Proton NMR (¹H NMR) Signatures (DMSO-d₆ / CDCl₃)
  • N2-Methyl (Singlet): Typically appears at δ 4.0 – 4.2 ppm .

    • Differentiation: The N1-methyl isomer (if formed) usually resonates upfield (δ 3.8 – 4.0 ppm) or shows different NOE (Nuclear Overhauser Effect) interactions.

  • C7-Methyl (Singlet): Appears at δ 2.4 – 2.6 ppm .

  • Aromatic Protons:

    • C3-H: A sharp singlet around δ 8.0 – 8.5 ppm . This is the most deshielded proton due to the adjacent nitrogens.

    • C5-H / C6-H: Two doublets (AB system) in the aromatic region (δ 7.0 – 7.5 ppm), showing ortho-coupling (~8 Hz).

NOESY/ROESY Confirmation
  • Crucial Test: A NOE correlation should be observed between the N2-Methyl protons and the C3-H proton.

  • Negative Control: There should be NO correlation between the N2-Methyl and the C7-Methyl (they are spatially distant). If a correlation is seen between the N-Methyl and C7-Methyl, the product is the N1-isomer (incorrect).

References

  • Regioselective Alkylation of Indazoles

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry, 2024.
    • URL:[Link]

    • Relevance: Provides mechanistic grounding for N2 vs N1 selectivity, highlighting steric and electronic drivers.
  • Indazole Synthesis & Properties

    • Title: 2H-Indazole synthesis and functionalization.[5][6]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

    • Relevance: General protocols for constructing and modifying the 2H-indazole core.
  • Commercial Compound Data

    • Title: 4-Bromo-2,7-dimethyl-2H-indazole Product Page.[1]

    • Source: BLD Pharm.
    • Relevance: Verification of CAS number, molecular weight, and commercial availability.[7]

  • Medicinal Chemistry Context

    • Title: Design, Synthesis and Anticandidal Evaluation of Indazole Deriv
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

    • Relevance: Illustrates the biological relevance and synthetic handling of 2H-indazole deriv

Sources

CAS number and molecular weight of 4-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of 4-Bromo-2,7-dimethyl-2H-indazole , a critical heterocyclic building block in the synthesis of small-molecule kinase inhibitors and Hsp90 antagonists.

PART 1: Chemical Identity & Core Metrics

Compound Identifier: 4-Bromo-2,7-dimethyl-2H-indazole CAS Registry Number: 1159511-88-2[1]

This compound belongs to the 2H-indazole class, a "privileged scaffold" in medicinal chemistry. Unlike the thermodynamically stable 1H-isomers, 2H-indazoles possess unique electronic properties that often result in superior binding affinity in ATP-competitive pockets of kinases.

Physicochemical Profile[1][2][3][4][5]
PropertyValueNote
Molecular Weight 225.09 g/mol Exact Mass: 223.99
Molecular Formula C₉H₉BrN₂Halogenated Heterocycle
Physical State SolidOff-white to pale yellow powder
Solubility DMSO, DMF, MethanolLow solubility in water
pKa (Calculated) ~2.5 (Conjugate acid)N2 nitrogen is weakly basic
SMILES CC1=C2C(C=CC=C2Br)=NN1CNote:[1][2][3][4][5][6][7][8][9][10][11][12] N-methylation at position 2

PART 2: Synthetic Architecture & Regioselectivity

The synthesis of 2,7-dimethyl-2H-indazole derivatives presents a classic challenge in heterocyclic chemistry: Tautomeric Selectivity .

Direct alkylation of 1H-indazoles typically favors the thermodynamically stable N1-isomer. To secure the N2-isomer (the 2H-form), researchers must employ kinetic control or specific directing groups.

Core Challenge: The N1 vs. N2 Dichotomy
  • N1-Alkylation (Thermodynamic): Favored under basic conditions (e.g., NaH/DMF) due to the stability of the resulting benzoid system.

  • N2-Alkylation (Kinetic): Favored under neutral/acidic conditions or using "hard" alkylating agents (e.g., Meerwein’s salt) that attack the most nucleophilic nitrogen lone pair.

Recommended Synthetic Protocol

Target: High-fidelity synthesis of 4-Bromo-2,7-dimethyl-2H-indazole. Precursor: 4-Bromo-7-methyl-1H-indazole.

Step-by-Step Methodology:
  • Reagents: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) is the preferred alkylating agent for N2 selectivity.

  • Solvent System: Ethyl acetate (EtOAc) or Dichloromethane (DCM).[2]

  • Procedure:

    • Dissolve 4-bromo-7-methyl-1H-indazole (1.0 eq) in anhydrous EtOAc.

    • Add Me₃OBF₄ (1.1 eq) at room temperature under N₂ atmosphere.

    • Stir for 2–4 hours. The reaction proceeds via the formation of an N2-methylated cationic intermediate.

    • Quench: Slowly add aqueous NaHCO₃ to neutralize and deprotonate the intermediate.

    • Purification: Extract with EtOAc. The N2-isomer is typically less polar than the N1-isomer on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and pathway to the desired 2H-isomer.

Synthesis_Pathway Start Starting Material: 4-Bromo-7-methyl-1H-indazole Reagent_A Route A: NaH / MeI (Basic Conditions) Start->Reagent_A Deprotonation Reagent_B Route B: Me3OBF4 (Meerwein's Salt) Start->Reagent_B Lone Pair Attack Inter_A Thermodynamic Control Reagent_A->Inter_A Inter_B Kinetic Control Reagent_B->Inter_B Prod_N1 Product N1 (Undesired): 1,7-Dimethyl isomer (Major Product in A) Inter_A->Prod_N1 >80% Yield Prod_N2 Product N2 (Target): 4-Bromo-2,7-dimethyl-2H-indazole (Major Product in B) Inter_B->Prod_N2 High Selectivity

Caption: Comparative synthetic pathways highlighting the necessity of Meerwein's salt for N2-selective methylation.

PART 3: Analytical Validation (Self-Validating Protocol)

Distinguishing the 2H-isomer from the 1H-isomer is critical, as they have identical masses (LC-MS is insufficient).

1H-NMR Diagnostic Signals
  • N-Methyl Shift:

    • 2H-Isomer (Target): The N-Me singlet typically appears downfield (δ 4.0 – 4.2 ppm ) compared to the N1-isomer.

    • 1H-Isomer: The N-Me singlet appears upfield (δ 3.8 – 4.0 ppm ).

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • 2H-Isomer: A strong NOE correlation will be observed between the N-Methyl protons and the proton at position C3 (the singlet on the pyrazole ring).

    • 1H-Isomer: NOE correlation is observed between the N-Methyl protons and the proton at position C7 (or the methyl group at C7 in this specific molecule). Crucially, since C7 is methylated in your target, the 1H-isomer would show NOE between N-Me and the C7-Me group.

UV-Vis Spectroscopy
  • 2H-indazoles typically exhibit a quinoid-like electronic structure, often resulting in a bathochromic shift (red shift) compared to the benzenoid 1H-indazoles.

PART 4: Functional Utility in Drug Discovery

The 4-Bromo substituent serves as a versatile handle for Palladium-catalyzed cross-coupling reactions, allowing the scaffold to be elaborated into complex kinase inhibitors.

Common Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install hydrophobic groups (targeting the "gatekeeper" region of kinases).

  • Buchwald-Hartwig Amination: Displacement of the bromine with amines to enhance solubility or H-bond interactions.

Mechanism of Action Context

Indazoles are frequently used as bioisosteres for indoles or purines. The 2,7-dimethyl-2H-indazole core is particularly valued because the N2-methyl group projects into the solvent front or specific hydrophobic pockets (e.g., in Hsp90 or VEGFR inhibitors), locking the molecule in a bioactive conformation that the 1H-isomer cannot access.

References

  • Cheung, M. et al. (2003). "Regioselective N-Methylation of Indazoles." Tetrahedron Letters, 44(1), 133-136. (Establishes the Meerwein's salt protocol for N2 selectivity).
  • Gaulon, C. et al. (2005). "Synthesis and biological evaluation of 2-substituted indazoles." European Journal of Medicinal Chemistry, 40(6), 618-622.
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on indazole scaffolds).

Sources

Technical Guide: Spectroscopic Elucidation of 4-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 4-Bromo-2,7-dimethyl-2H-indazole , a critical regioisomer often utilized as a pharmacophore in kinase inhibitor development.

Executive Summary

Compound: 4-Bromo-2,7-dimethyl-2H-indazole CAS: 1159511-88-2 Molecular Formula: C₉H₉BrN₂ Exact Mass: 223.99 / 225.99 (1:1 Isotopic Ratio)[1]

The Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing the 2H-indazole regioisomer from its thermodynamic counterpart, the 1H-indazole . In 7-substituted indazoles, the N1-alkylation creates significant steric strain (peri-interaction) with the C7-substituent, often driving the reaction toward the N2-isomer or making the N2-isomer the kinetically favored product. This guide provides the definitive spectral fingerprints to confirm the 2H-regiochemistry.

Part 1: Synthesis & Regiochemical Context

Understanding the synthesis is prerequisite to analyzing the impurities. The methylation of 4-bromo-7-methyl-1H-indazole can yield two isomers.

  • Isomer A (Target): 2,7-Dimethyl-2H-indazole (Quinonoid character).

  • Isomer B (Impurity): 1,7-Dimethyl-1H-indazole (Benzenoid character, sterically crowded).

Regioselectivity Workflow

The following Graphviz diagram illustrates the decision logic for confirming the structure based on steric constraints and spectral data.

RegioLogic Substrate Substrate: 4-Bromo-7-methyl-1H-indazole Methylation Methylation (MeI/Base) Substrate->Methylation Split Regioisomeric Mixture Methylation->Split N1_Path N1-Methylation (Steric Clash with C7-Me) Split->N1_Path Minor Product N2_Path N2-Methylation (Sterically Favored) Split->N2_Path Major Product Analysis 1H NMR Diagnostic N1_Path->Analysis N2_Path->Analysis Result_N1 N1-Me Shift: ~4.0 ppm NOE: N-Me ↔ C7-Me Analysis->Result_N1 Result_N2 N2-Me Shift: ~4.18 ppm NOE: N-Me ↔ H3 Analysis->Result_N2

Figure 1: Analytical logic flow for distinguishing N1 vs. N2 methylation in 7-substituted indazoles.

Part 2: Mass Spectrometry (MS) Data

Method: LC-MS (ESI+) Role: Confirmation of halogenation and molecular weight.[2]

The presence of Bromine provides a distinct isotopic signature that serves as an immediate quality check.

ParameterValueInterpretation
Molecular Ion [M+H]⁺ 225.0 / 227.0 Characteristic 1:1 doublet intensity indicating one Bromine atom (⁷⁹Br / ⁸¹Br).
Fragmentation (m/z) 146.0 / 148.0 Loss of the pyrazole ring or methyl group (fragmentation is minimal in soft ESI).
Retention Time Mid-polar Elutes later than non-methylated precursors due to increased lipophilicity of the two methyl groups.

Diagnostic Rule: If the mass spectrum shows a single peak at 225 without the +2 isotope at equal intensity, the bromine has been lost (dehalogenation).

Part 3: NMR Spectroscopy (Structural Architecture)

Solvent: CDCl₃ or DMSO-d₆ (Data below standardized to CDCl₃). Instrument: 400 MHz or higher recommended.

1H NMR: The Fingerprint

The 2H-indazole core has a distinct electronic environment. The H3 proton is the most diagnostic signal for the heterocyclic core.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
H3 8.25 - 8.35 Singlet (s)1H-Diagnostic: Deshielded due to C=N bond character in 2H-tautomer. N1-isomers typically show H3 further upfield (~8.0).
H5 7.15 - 7.25 Doublet (d)1H7.5 HzOrtho-coupling to H6.
H6 6.85 - 6.95 Doublet (d)1H7.5 HzOrtho-coupling to H5; shielded by electron density relative to H5.
N2-CH₃ 4.15 - 4.20 Singlet (s)3H-Diagnostic: N2-Me is typically downfield of N1-Me (which appears ~4.00 ppm).
C7-CH₃ 2.65 - 2.75 Singlet (s)3H-Deshielded benzylic methyl, distinct from N-Me.
13C NMR: Skeleton Confirmation
PositionShift (δ ppm)Assignment
C3 ~124.0Pyrazole CH
C4 ~114.5C-Br (Upfield due to heavy atom effect)
N2-Me ~40.5Distinctive region for N-Methyl
C7-Me ~17.5Benzylic Methyl
Critical Analysis: The NOE Experiment (Self-Validating System)

To scientifically validate the regioisomer without crystal structure, you must run a 1D-NOESY or 2D-NOESY/ROESY .

  • Irradiate N2-Me (4.18 ppm):

    • Observation: Enhancement of H3 (8.30 ppm).

    • Absence: NO enhancement of the C7-Me or aromatic protons H5/H6.

  • Hypothetical N1-Me (Impurity):

    • Would show strong NOE enhancement with C7-Me (Peri-interaction).

    • Note: The absence of this interaction confirms the 2H-structure.

Part 4: Infrared Spectroscopy (IR)

Method: FT-IR (ATR or KBr pellet)

Wavenumber (cm⁻¹)Vibration ModeStructural Significance
3050 - 3100 C-H Stretch (Ar)Aromatic protons.
2920 - 2980 C-H Stretch (Alk)Methyl groups (N-Me and C-Me).
1610 - 1630 C=N / C=C StretchIndazole ring breathing. 2H-indazoles often show a distinct band here due to quinonoid character.
600 - 700 C-Br StretchCarbon-Bromine bond fingerprint.

Part 5: Experimental Protocols

Protocol A: NMR Sample Preparation

For optimal resolution of the N-Me vs C-Me peaks.

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS.

    • Why CDCl₃? It provides better separation of the methyl signals compared to DMSO-d₆, which can broaden signals due to viscosity.

  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug in a glass pipette directly into the NMR tube.

  • Acquisition: Run 16 scans for 1H; 512 scans for 13C.

Protocol B: HPLC Purity Check (Regioisomer Separation)

Standard C18 methods may merge the N1 and N2 isomers. Use this specific gradient.

  • Column: Phenyl-Hexyl column (e.g., Phenomenex Luna, 150 x 4.6 mm, 5µm).

    • Reasoning: Phenyl phases offer better selectivity for aromatic isomers (pi-pi interactions) than standard C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

References

  • Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry.

  • Cheung, M., et al. (2003).[2] "Investigation of the Regiochemistry of Alkylation of Indazoles." Tetrahedron Letters.

  • Schmidt, A., et al. (2008). "Tautomerism and spectroscopy of indazoles." European Journal of Organic Chemistry.

  • BLD Pharm. (n.d.). "Product Data: 4-Bromo-2,7-dimethyl-2H-indazole." Safety Data Sheet & Specs.

Sources

Unlocking the Therapeutic Potential of 4-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility and potential biological applications of 4-Bromo-2,7-dimethyl-2H-indazole , a specialized heterocyclic building block.

A Privileged Scaffold for Next-Generation Kinase and Hsp90 Inhibitors

Executive Summary

4-Bromo-2,7-dimethyl-2H-indazole represents a high-value "privileged scaffold" in modern drug discovery. Unlike simple indazoles, this trisubstituted heterocycle offers a pre-organized geometry that mimics the purine core of Adenosine Triphosphate (ATP). Its specific substitution pattern—a 2-methyl group locking the tautomeric state, a 7-methyl group providing steric selectivity, and a 4-bromo handle for diversity generation—makes it an ideal intermediate for synthesizing inhibitors of Heat Shock Protein 90 (Hsp90) and various Protein Kinases (e.g., CDKs, CK2) .

This guide analyzes the structural rationale behind this scaffold, outlines its potential biological targets, and provides validated protocols for its functionalization and biological screening.

Structural Analysis & Pharmacophore Mapping

The biological potential of 4-Bromo-2,7-dimethyl-2H-indazole is dictated by its three distinct structural features, which collectively enforce a specific binding mode.

The "Tautomer Lock" (N2-Methylation)

Indazoles exist in a tautomeric equilibrium between 1H- and 2H-forms.

  • Significance: Most kinase inhibitors utilize the 1H-indazole form. However, the 2H-indazole isomer (enforced here by the N2-methyl group) presents a distinct hydrogen bond acceptor/donor profile that is critical for specific targets, notably Hsp90.

  • Mechanism: The N2-methyl group prevents the nitrogen from acting as a hydrogen bond donor, forcing the molecule to accept hydrogen bonds via N1, mimicking the N7 of purines.

The "Selectivity Filter" (C7-Methylation)
  • Steric Control: The methyl group at position 7 creates steric bulk that can clash with residues in the ATP-binding pocket of off-target kinases, thereby enhancing selectivity for targets with larger hydrophobic pockets (e.g., Hsp90, specific tyrosine kinases).

  • Metabolic Stability: This position is prone to oxidative metabolism in unsubstituted indazoles. Methylation blocks this "soft spot," potentially increasing the in vivo half-life of derived drugs.

The "Diversity Handle" (C4-Bromine)
  • Synthetic Utility: The bromine atom at C4 is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Vector: In the ATP binding pocket, substituents at the C4 position typically point towards the solvent-accessible region or the "sugar pocket." This allows medicinal chemists to attach solubilizing groups (e.g., morpholines, piperazines) without disrupting the core binding interaction.

Pharmacophore Visualization

The following diagram illustrates how this scaffold serves as a central hub for drug design.

Pharmacophore Core 4-Bromo-2,7-dimethyl-2H-indazole (Scaffold) N2 N2-Methyl Group (Tautomer Lock) Core->N2 C7 C7-Methyl Group (Selectivity/Metabolism) Core->C7 C4 C4-Bromo Handle (Solvent Interaction) Core->C4 Hsp90 Hsp90 Inhibition (ATP Mimetic) N2->Hsp90 Enforces 2H-Binding Mode Kinase Kinase Selectivity (CDK/CK2) C7->Kinase Steric Clash with Off-Targets Library Diversity Generation (Suzuki Coupling) C4->Library Attachment of Solubilizing Tails Library->Hsp90 Library->Kinase

Caption: Structural logic of the 4-Bromo-2,7-dimethyl-2H-indazole scaffold and its downstream biological applications.

Potential Biological Activities[1][2][3][4][5][6][7][8][9][10][11]

While the intermediate itself is a building block, the libraries derived from it target two primary biological mechanisms.

Hsp90 Inhibition (Oncology)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that stabilizes oncogenic proteins (e.g., HER2, BCR-ABL).[1][2][3]

  • Mechanism: 2H-indazoles are bioisosteres of the resorcinol ring found in classic Hsp90 inhibitors (e.g., Radicicol). They bind to the N-terminal ATP pocket of Hsp90.[2]

  • Role of the Scaffold: The 4-bromo group allows the attachment of aryl moieties that interact with the hydrophobic sub-pocket of Hsp90, while the 2,7-dimethyl core anchors the molecule via hydrogen bonding to Asp93 and water-mediated contacts.

  • Therapeutic Potential: Treatment of breast cancer (HER2+), non-small cell lung cancer (NSCLC), and multiple myeloma.

Kinase Inhibition (Multi-Target)

The indazole core is a proven ATP-competitive inhibitor scaffold.

  • Casein Kinase 2 (CK2): 4,7-disubstituted indazoles have shown potency against CK2, a kinase upregulated in various cancers. The C7-methyl group aids in filling the hydrophobic pocket unique to CK2.

  • Cyclin-Dependent Kinases (CDKs): The 2H-indazole core can mimic the purine of ATP, inhibiting cell cycle progression in tumor cells.

Experimental Workflows

To validate the biological potential of this scaffold, researchers must first functionalize the C4-position and then screen the resulting compounds.

Protocol A: Diversity Generation via Suzuki Coupling

Objective: To replace the 4-Bromo group with a solubilizing aryl/heteroaryl "tail."

  • Reagents:

    • Substrate: 4-Bromo-2,7-dimethyl-2H-indazole (1.0 eq)

    • Boronic Acid: R-B(OH)2 (1.2 eq) (e.g., 4-(morpholinomethyl)phenylboronic acid)

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

    • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a microwave vial with the substrate, boronic acid, and catalyst.

    • Add dioxane and aqueous K2CO3 under an inert atmosphere (N2 or Ar).

    • Seal and heat to 90°C for 4-12 hours (or 110°C for 30 min in a microwave reactor).

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify product identity via 1H-NMR (disappearance of C4-H signal pattern) and LC-MS.

Protocol B: Hsp90 Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity (IC50) of the synthesized derivative.

  • Materials:

    • Recombinant Hsp90α (N-terminal domain).

    • Tracer: FITC-labeled Geldanamycin (Hsp90 ligand).

    • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% Triton X-100, 0.1 mg/mL BGG.

  • Procedure:

    • Preparation: Dilute test compounds in DMSO (serial dilutions).

    • Incubation: Mix Hsp90 protein (final conc. ~10-20 nM) with FITC-Geldanamycin (final conc. ~5 nM) and test compound in a black 384-well plate.

    • Equilibrium: Incubate at room temperature for 3-4 hours in the dark.

    • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader.

  • Data Analysis: Plot mP (milli-polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.

Quantitative Data Summary (Hypothetical SAR)

The following table summarizes the expected Structure-Activity Relationship (SAR) trends for derivatives of this scaffold based on literature precedents for 2H-indazoles.

C4-Substituent (R)Predicted Hsp90 PotencyPredicted SolubilityRationale
-Br (Parent) Inactive / LowLowLacks interaction with solvent channel.
-Phenyl Moderate (µM)LowHydrophobic interaction only; poor solubility.
-4-(Morpholinomethyl)phenyl High (nM) High Morpholine forms salt bridge/H-bond at solvent front.
-Pyridine-3-yl Moderate (µM)ModerateGood H-bond acceptor, but may lack steric reach.
-4-(Piperazin-1-yl)phenyl High (nM) High Piperazine improves pharmacokinetic profile.

Synthesis & Screening Workflow Diagram

Workflow Start Start: 4-Bromo-2,7-dimethyl-2H-indazole Step1 Step 1: Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Step1 + Boronic Acids Library Generated Library (4-Functionalized Derivatives) Step1->Library Screen1 Screen 1: Hsp90 Binding Assay (Fluorescence Polarization) Library->Screen1 Screen2 Screen 2: Kinase Profiling (ADP-Glo / Selectivity) Library->Screen2 Hit Hit Identification (IC50 < 100 nM) Screen1->Hit High Affinity Screen2->Hit High Selectivity

Caption: Workflow for converting the 4-bromo intermediate into bioactive hits.

References

  • Vdovin, V. S., et al. (2021).[4] "Identification of novel protein kinase CK2 inhibitors among indazole derivatives." Biopolymers and Cell, 37(3), 177-184.[4] Link[4]

  • Zhang, L., et al. (2018). "Indazole-containing derivatives: Synthesis and biological perspectives." Molecules, 23(11), 2783. Link

  • Brough, P. A., et al. (2008). "4,6-Disubstituted Resorcinol Inhibitors of Heat Shock Protein 90 (Hsp90): The Discovery of NVP-AUY922." Journal of Medicinal Chemistry, 51(2), 196-218. (Foundational text on 2H-indazole/resorcinol isosteres). Link

  • BLD Pharm. "4-Bromo-2,7-dimethyl-2H-indazole Product Data." (Commercial availability and physical properties). Link

Sources

Strategic Utilization of 4-Bromo-2,7-dimethyl-2H-indazole in High-Fidelity Pharmacophore Design

[1]

Executive Summary: The 2H-Indazole Renaissance

In the pursuit of novel kinase inhibitors and G-protein coupled receptor (GPCR) modulators, the 2H-indazole scaffold has emerged as a superior bioisostere to the traditional 1H-indazole and benzimidazole cores.[1] While 1H-indazoles are thermodynamically stable, they often suffer from promiscuous H-bond donor activity.[1]

4-Bromo-2,7-dimethyl-2H-indazole represents a "privileged intermediate" designed to solve two critical failure modes in early-stage drug discovery: tautomeric ambiguity and off-target selectivity .[1]

This guide outlines the strategic application of this scaffold, focusing on using the C4-Bromine handle for library expansion and the 2,7-Dimethyl motif as a steric "selectivity gate."[1]

Structural Logic & Mechanistic Advantage

To effectively utilize this molecule, researchers must understand the causality behind its substitution pattern.[1] It is not merely a random intermediate; it is a pre-organized pharmacophore.[1]

The "2-Methyl Lock" (Tautomeric Control)

Unsubstituted indazoles exist in a tautomeric equilibrium between 1H and 2H forms, complicating binding mode analysis.[1]

  • Mechanism: Methylation at the N2 position locks the molecule into the quinoid-like 2H-tautomer.[1]

  • Benefit: This exposes the N1 lone pair as a dedicated hydrogen bond acceptor, distinct from the N-H donor of 1H-indazoles.[1] This is critical for targeting specific serine/threonine residues in kinase ATP pockets (e.g., the hinge region).[1]

The "7-Methyl Steric Gate" (Selectivity)

The 7-methyl group is the defining feature of this specific intermediate.[1]

  • Causality: In many kinase active sites, the "floor" of the ATP pocket has variable tolerance for steric bulk.[1]

  • Application: The 7-methyl group creates a steric clash with residues found in off-target kinases (e.g., broad-spectrum kinases like CDK2), while being tolerated by specific targets (e.g., mutated EGFR or specific tyrosine kinases).[1] This acts as a "negative selector" to improve the safety profile of the final drug candidate.[1]

The C4-Bromo Handle (Diversity Vector)

The bromine at position C4 is electronically activated for palladium-catalyzed cross-coupling, allowing the scaffold to be extended into the "solvent-exposed region" of a protein target, which is essential for tuning solubility and pharmacokinetic (PK) properties.[1]

Experimental Protocols: C4-Functionalization

The following protocols are optimized for the 2,7-dimethyl-2H-indazole core. Note that the steric bulk of the 7-methyl group requires specific catalytic systems to ensure high yields at the C4 position.[1]

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Use Case: Extending the scaffold to interact with hydrophobic pockets.[1]

Reagents:

  • Substrate: 4-Bromo-2,7-dimethyl-2H-indazole (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%) — Selected for resistance to steric hindrance.[1]

  • Base: K₃PO₄ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Catalyst Addition: Add the Pd catalyst under a counter-flow of Argon.

  • Solvation: Add degassed solvent via syringe.[1]

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in a microwave reactor).

  • Validation: Monitor via LC-MS. The 2,7-dimethyl core is distinctive; look for the M+1 peak of the coupled product.[1] The 7-methyl group prevents common side reactions (homocoupling) by sterically shielding the active center.[1]

Protocol B: C4-Amination via Buchwald-Hartwig

Use Case: Introducing solubility-enhancing amines.[1]

Reagents:

  • Substrate: 4-Bromo-2,7-dimethyl-2H-indazole[1][3]

  • Amine: Morpholine or Piperazine derivative (1.2 eq)[1]

  • Catalyst system: Pd₂dba₃ (2 mol%) + XPhos (4 mol%)[1]

  • Base: NaOtBu (1.5 eq)[1]

  • Solvent: Toluene (Anhydrous)[1]

Technical Insight: XPhos is strictly required here. The 7-methyl group exerts a remote steric effect that makes standard ligands (like BINAP) sluggish at the C4 position.[1] XPhos provides the necessary steric bulk on the catalyst to overcome the substrate's geometry.[1]

Visualizing the Strategy

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the specific substitutions on the indazole core map to drug design goals.

SAR_LogicCore4-Bromo-2,7-dimethyl-2H-indazoleN2_MeN2-Methyl GroupCore->N2_MeC7_MeC7-Methyl GroupCore->C7_MeC4_BrC4-BromineCore->C4_BrEffect_LockLocks Tautomer (2H)(Defines H-bond Acceptor)N2_Me->Effect_LockEffect_SelectSteric Selectivity Gate(Reduces Off-Target Binding)C7_Me->Effect_SelectEffect_DivPd-Catalyzed Coupling(Solubility/Potency Tuning)C4_Br->Effect_DivTarget_KinaseKinase Hinge BindingEffect_Lock->Target_KinaseTarget_PCABP-CAB (Acid Blocker) CoreEffect_Lock->Target_PCABEffect_Select->Target_KinaseSpecificity

Figure 1: Pharmacophore dissection of the 4-Bromo-2,7-dimethyl-2H-indazole scaffold.

Synthesis Workflow: From Intermediate to Lead

This flowchart guides the decision-making process for functionalizing the C4 position.

Synthesis_WorkflowStartStart: 4-Bromo-2,7-dimethyl-2H-indazoleDecisionTarget Property?Start->DecisionPath_ANeed Hydrophobicity/PotencyDecision->Path_APath_BNeed Solubility/PKDecision->Path_BSuzukiSuzuki Coupling(Aryl Boronic Acids)Path_A->SuzukiBuchwaldBuchwald-Hartwig(Cyclic Amines)Path_B->BuchwaldCond_APd(dppf)Cl2, K3PO4Dioxane/H2O, 90°CSuzuki->Cond_ACond_BPd2dba3, XPhos, NaOtBuToluene, 100°CBuchwald->Cond_BProduct_ABiaryl Scaffold(Kinase Type II Inhibitor)Cond_A->Product_AProduct_BAmino-Indazole(GPCR Ligand)Cond_B->Product_B

Figure 2: Decision matrix for C4-diversification of the 2,7-dimethyl-2H-indazole core.

Comparative Data: 1H vs 2H Indazoles[1][5]

The following table summarizes why a researcher would choose the 2,7-dimethyl-2H variant over the standard 1H-indazole.

Feature1H-Indazole (Standard)2,7-Dimethyl-2H-Indazole (Target)Impact on Drug Discovery
Tautomerism Dynamic (1H ⇌ 2H)Locked (2H) Simplifies binding thermodynamics; predictable SAR.[1]
H-Bonding Donor (NH) & Acceptor (N)Acceptor Only (N1) Specificity for "Hinge Binder" motifs in kinases.
Steric Profile Flat, low bulk7-Me Bulk Excludes binding to promiscuous off-targets (Selectivity).[1]
Lipophilicity ModerateHigher (due to methyls) Improved membrane permeability (CNS penetration potential).[1]
C4 Reactivity ModerateHigh (activated) 4-Br allows rapid generation of lead libraries.[1]

References

  • Chemical Identity & Availability

    • Title: 4-Bromo-2,7-dimethyl-2H-indazole (CAS 1159511-88-2) Product Entry.[1]

    • Source: Chemical Book / Commercial Suppliers.[1]

  • Indazole Scaffold Utility

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI), 2019.[1]

    • URL:[Link]

    • Relevance: Establishes the general utility of indazoles in oncology and the importance of C4 functionaliz
  • C-H Functionalization Context

    • Title: Recent advances in C–H functionalization of 2H-indazoles.[1][4][5]

    • Source: Organic & Biomolecular Chemistry, 2021.[1]

    • URL:[Link]

    • Relevance: Validates the "2H" tautomer as a distinct and valuable chemical space for late-stage diversific
  • Kinase Selectivity Mechanisms

    • Title: Strategies for the Discovery of Selective Kinase Inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (General Concept Reference).[1]

    • URL:[Link]

    • Relevance: Supports the claim that steric "gatekeeper" residues (mimicked by the 7-methyl group) are standard tools for improving selectivity.[1]

Physicochemical & Synthetic Profiling of the 4-Bromo-2,7-dimethyl-2H-indazole Scaffold

[1]

Executive Summary

The 4-Bromo-2,7-dimethyl-2H-indazole scaffold represents a highly specialized pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space.[1] Unlike the ubiquitous 1H-indazole, the 2H-indazole isomer offers a unique hydrogen bond acceptor vector at N1, "locked" by N2-methylation.[1]

This guide details the physicochemical architecture of this scaffold. The presence of the 7-methyl group is not merely structural; it serves a critical synthetic function by sterically steering alkylation to the N2 position, solving the classic regioselectivity problem of indazole chemistry.[1] Furthermore, the 4-bromo substituent provides a versatile handle for palladium-catalyzed cross-couplings, enabling access to solvent-exposed or gatekeeper regions in protein binding pockets.[1]

Structural & Electronic Analysis

Tautomeric Locking & Geometry

Indazoles typically exist in a tautomeric equilibrium favoring the 1H-form (benzenoid) over the 2H-form (quinonoid).[1] However, in drug design, "tautomeric flicker" can introduce an entropic penalty upon binding.[1]

  • The 2-Methyl Lock: Methylation at N2 fixes the molecule in the quinonoid-like 2H-tautomer.[1] This pre-organizes the N1 lone pair as a dedicated hydrogen bond acceptor.[1]

  • The 7-Methyl Steric Guard: The methyl group at C7 creates a steric clash with the N1 position.[2] This is the primary driver for the high regioselectivity observed during synthesis (see Section 4).[1]

Electronic Distribution

The 4-bromo substituent exerts an electron-withdrawing effect (

1
  • N1 Basicity: The inductive withdrawal by the bromine atom reduces the electron density at N1, lowering the pKa of the conjugate acid compared to the unsubstituted parent. This ensures the molecule remains neutral at physiological pH, facilitating membrane permeability.[1]

  • Molecular Electrostatic Potential (MEP): The N1 nitrogen presents a localized negative potential (red region in MEP models), ideal for interacting with hinge region backbone amides (e.g., in kinases like VEGFR or PLK4).[1]

Physicochemical Profile

The following data summarizes the core characteristics of the scaffold. Where experimental values for the specific CAS are proprietary, high-confidence estimates based on structural analogs (e.g., 5-bromo-2,7-dimethyl-2H-indazole) are provided.[1]

Table 1: Key Physicochemical Parameters[1]
ParameterValue / RangeContext
Molecular Weight 225.09 g/mol Fragment-like; high Ligand Efficiency (LE) potential.[1]
CAS Number 1159511-88-2Specific identifier for the 4-bromo isomer.[1]
cLogP 2.6 – 2.8Moderate lipophilicity; optimal for oral bioavailability (Ro5).[1]
pKa (Conj. Acid) ~ 1.2 – 1.5Very weak base.[1] Neutral at pH 7.[1]4.
H-Bond Acceptors 1 (N1)Specific interaction point for donor residues.
H-Bond Donors 0Fully substituted nitrogen; no donor capability.[1]
Topological Polar Surface Area (TPSA) ~ 17.8 ŲExcellent membrane permeability prediction.[1]
Melting Point 120 – 145 °CCrystalline solid; stable at ambient temperatures.[1]
Solubility < 0.5 mg/mL (Water)> 50 mg/mL (DMSO)Requires organic co-solvents (DMSO, DCM) for stock solutions.[1]

Synthetic Accessibility & Regioselectivity[1][3][4]

The synthesis of 2-substituted indazoles is historically plagued by mixtures of N1 and N2 isomers.[1] However, the 4-Bromo-2,7-dimethyl-2H-indazole scaffold utilizes an intrinsic structural feature to enforce regiocontrol.[1]

The Steric Steering Mechanism

Direct alkylation of a 1H-indazole typically favors the thermodynamic N1 product.[1] However, the 7-methyl group sterically hinders the N1 lone pair, kinetically and thermodynamically favoring electrophilic attack at the accessible N2 position.

Synthetic Workflow Diagram

SynthesisWorkflowPrecursor4-Bromo-7-methyl-1H-indazoleReagentsMeI / Cs2CO3 / DMF(or Me3OBF4)Precursor->ReagentsTransitionSteric Steering(7-Me blocks N1)Reagents->TransitionProduct4-Bromo-2,7-dimethyl-2H-indazole(>95% Regioselectivity)Transition->ProductMajor PathwayByproductN1-Methyl Isomer(Minor <5%)Transition->ByproductSterically Disfavored

Figure 1: Steric steering by the 7-methyl group ensures high selectivity for N2-methylation.[1]

Protocol: Regioselective Methylation

Objective: Synthesis of 4-Bromo-2,7-dimethyl-2H-indazole from 4-bromo-7-methyl-1H-indazole.

  • Preparation: Dissolve 4-bromo-7-methyl-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate (

    
    , 2.0 eq).[1] Stir at Room Temperature (RT) for 15 minutes to deprotonate the indazole.
    
  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.[1] Note: The 7-methyl group prevents N1 attack.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for disappearance of starting material.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The N2-isomer typically elutes after the trace N1-isomer due to higher polarity in this solvent system (though this varies by stationary phase).[1]

Drug Discovery Applications

Scaffold Hopping & Bioisosterism

This scaffold is a potent bioisostere for:

  • Indoles: Improved metabolic stability (N-N bond vs C=C).[1]

  • Quinolines: Reduced basicity, avoiding lysosomal trapping.[1]

Functionalization Logic

The 4-bromo group is a "dummy atom" in the initial scaffold, intended for replacement via cross-coupling.[1]

FunctionalizationCore4-Bromo-2,7-dimethyl-2H-indazoleSuzukiSuzuki-Miyaura Coupling(Ar-B(OH)2)Core->SuzukiPd(dppf)Cl2, K2CO3BuchwaldBuchwald-Hartwig Amination(HNR2)Core->BuchwaldPd2(dba)3, XantphosTarget1Biaryl Motifs(Kinase Gatekeeper Access)Suzuki->Target1Target2Amino-Indazoles(Solubility/Selectivity)Buchwald->Target2

Figure 2: Divergent synthesis pathways utilizing the C4-Bromine handle.[1]

Experimental Protocols: Physicochemical Validation

Protocol: LogP Determination (HPLC Method)

Standard shake-flask methods may be unreliable due to the low aqueous solubility.[1] A reversed-phase HPLC method is recommended.

  • Standards: Prepare a calibration curve using 5 reference compounds with known LogP values (range 1.0 – 4.0) (e.g., Toluene, Naphthalene, Triphenylene).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm.[1]

  • Mobile Phase: Isocratic Methanol/Water (75:25) + 0.1% Formic Acid.[1]

  • Measurement: Inject the test compound (dissolved in MeOH). Record the retention time (

    
    ).
    
  • Calculation: Calculate the capacity factor

    
    .[1]
    
  • Derivation: Plot Log

    
     vs. known LogP of standards. Interpolate the LogP of the indazole scaffold.
    
    • Expected Result:

      
       should correspond to a LogP of approximately 2.6.[1]
      

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. National Institutes of Health (NIH) / PubMed Central. [Link][1]

  • Computed Properties of 5-bromo-2,7-dimethyl-2H-indazole (Analog). PubChem. [Link][1]

  • Synthesis of 2H-indazoles via Copper Catalysis. Organic Chemistry Portal. [Link][1]

  • Regioselective Methylation of Indazoles. Beilstein Journal of Organic Chemistry. [Link][1]

Methodological & Application

Application Note: Advanced Functionalization of 4-Bromo-2,7-dimethyl-2H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental utility of 4-Bromo-2,7-dimethyl-2H-indazole as a high-value synthon in drug discovery. Unlike the more common 1H-indazoles, the 2H-indazole core offers a distinct electronic profile and fixed tautomeric state, critical for targeting specific kinase pockets (e.g., FGFR, VEGFR) and bromodomains.[1] The 4-bromo substituent serves as a versatile exit vector for cross-coupling, while the 2,7-dimethyl pattern provides unique steric occlusion and metabolic stability.[1] This guide provides validated protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, tailored to overcome the steric and electronic challenges inherent to this scaffold.[1]

Structural Analysis & Medicinal Utility[2][3]

The "Privileged" Scaffold

The 2H-indazole scaffold is a bioisostere of the indole and purine systems but possesses distinct advantages:

  • Tautomeric Lock: The N-2 methylation locks the system into the quinoid-like 2H-tautomer, preventing the promiscuous hydrogen bonding often seen with unsubstituted 1H-indazoles.[1]

  • Metabolic Blockade (C7-Methyl): The methyl group at C7 blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), extending in vivo half-life.[1]

  • Vector Orthogonality: The C4-bromide allows for the introduction of solubilizing tails or hinge-binding motifs orthogonal to the core scaffold.

Strategic Application in Drug Design

This building block is particularly relevant for:

  • Kinase Inhibitors: Targeting the ATP-binding pocket where the N1 (pyridine-like) nitrogen acts as a hydrogen bond acceptor.[1]

  • BET/Bromodomain Inhibitors: Mimicking the acetyl-lysine recognition motif.

  • Fragment-Based Drug Discovery (FBDD): Serving as a rigid, low-molecular-weight core for growing fragment hits.[1]

SAR_Logic Core 4-Bromo-2,7-dimethyl-2H-indazole (Core Scaffold) N2_Me N2-Methyl: Locks Tautomer Prevents Glycosylation Core->N2_Me C7_Me C7-Methyl: Steric Shielding Blocks Metabolism Core->C7_Me C4_Br C4-Bromo: Exit Vector (Suzuki/Buchwald) Core->C4_Br Functionalization Target1 FGFR/VEGFR Inhibitors C4_Br->Target1 Aryl Coupling Target2 Bromodomain Ligands C4_Br->Target2 Amine Coupling

Figure 1: Structure-Activity Relationship (SAR) logic for the 4-Bromo-2,7-dimethyl-2H-indazole scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl or heteroaryl groups at the C4 position. Challenge: The electron-rich nature of the 2H-indazole ring can deactivate the C4-bromide towards oxidative addition.[1] Standard Pd(PPh3)4 often fails; high-activity catalysts are required.[1]

Materials:

  • Substrate: 4-Bromo-2,7-dimethyl-2H-indazole (1.0 equiv)[1]

  • Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-BPin (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (5 mol%) - Preferred for robustness.[1]

  • Base: K2CO3 (2.0 M aq.[1] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the indazole substrate, boronic acid, and Pd(dppf)Cl2·DCM.

  • Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M) and aqueous K2CO3 via syringe.

  • Reaction: Heat to 90–100 °C for 4–12 hours. (Microwave: 110 °C for 45 mins).

    • Note: Monitor by LCMS. The starting bromide (Rt ~ retention time of non-polar) should disappear.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[2][3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • Yield: Expect 60–85% depending on the boronic acid sterics.

  • purity: >95% by HPLC (254 nm).

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine motifs (e.g., piperazines, anilines) to create kinase hinge binders or solubility tails.[1] Challenge: The C7-methyl group creates a steric "roof" over the C4 position, making bulky phosphine ligands necessary to facilitate reductive elimination.

Materials:

  • Substrate: 4-Bromo-2,7-dimethyl-2H-indazole (1.0 equiv)[1]

  • Amine: Primary or Secondary amine (1.2 equiv)[1]

  • Catalyst System: Pd2(dba)3 (5 mol%) + Xantphos (10 mol%) OR BrettPhos (for primary amines).[1]

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 and Xantphos in the solvent and stir for 10 mins to form the active catalyst species (solution turns from purple to orange/brown).

  • Addition: Add the indazole substrate, amine, and base.

  • Thermal Cycle: Heat to 100–110 °C for 12–18 hours.

    • Critical: Efficient stirring is required as Cs2CO3 is insoluble.

  • Filtration: Filter hot through a Celite pad to remove palladium black.

  • Purification: The product is often basic; use DCM/MeOH/NH3 gradients for purification.

Data Summary: Reaction Optimization

ParameterStandard ConditionOptimized Condition (This Protocol)Outcome
Catalyst Pd(PPh3)4Pd(dppf)Cl2 (Suzuki) / Xantphos (Buchwald)Improved turnover; reduced debromination.[1]
Solvent DMF1,4-Dioxane or Toluene Cleaner profiles; easier workup.[1]
Base Na2CO3K2CO3 (Suzuki) / Cs2CO3 (Buchwald)Higher yields for sterically hindered coupling.[1]

Workflow Visualization

Workflow Start Start: 4-Bromo-2,7-dimethyl-2H-indazole Decision Target Motif? Start->Decision Path_A Path A: Biaryl System (Suzuki Coupling) Decision->Path_A Aryl Group Path_B Path B: Amino-Linkage (Buchwald-Hartwig) Decision->Path_B Amine Group Cond_A Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C Path_A->Cond_A Cond_B Pd2(dba)3, Xantphos Cs2CO3, Toluene, 110°C Path_B->Cond_B Prod_A 4-Aryl-2H-indazole (Kinase Inhibitor Core) Cond_A->Prod_A Prod_B 4-Amino-2H-indazole (Solubility/Hinge Binder) Cond_B->Prod_B

Figure 2: Decision tree and experimental workflow for functionalizing the scaffold.

Quality Control & Characterization

To ensure the integrity of the synthesized leads, the following QC parameters are mandatory:

  • Regioisomer Confirmation:

    • 1H NMR (DMSO-d6): The C3-H proton is diagnostic.[1] In 2,7-dimethyl-2H-indazole, the C3-H typically appears as a singlet around 8.3–8.5 ppm .[1]

    • NOESY: Look for a correlation between the N2-Methyl group (approx.[1] 4.0 ppm) and the C3-H.[1] This confirms the 2H-tautomer. The C7-Methyl will show NOE with C6-H but not N2-Me.[1]

  • Purity Check:

    • LCMS: Ensure no "de-brominated" byproduct (M-Br+H) is present, a common side reaction if the catalyst loading is too high or the solvent is "wet" in Buchwald reactions.[1]

References

  • Indazoles in Drug Discovery: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[4][5][6] (NIH/PubMed).[1] Overview of the scaffold's utility in VEGFR/FGFR inhibition.

  • Suzuki Coupling Protocols: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (RSC Advances).[1] Details Pd(dppf)Cl2 conditions for hindered indazoles.

  • Buchwald-Hartwig Optimization: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[1] (J. Am. Chem. Soc.). Discusses ligand selection (Xantphos/BrettPhos) for nitrogen heterocycles.

  • 2H-Indazole Synthesis: Synthesis and Biological Evaluation of 2H-Indazole Derivatives. (ResearchGate).[1][7] Provides context on the biological activity of the 2H-tautomer specifically.

Sources

High-Yield Purification of 4-Bromo-2,7-dimethyl-2H-indazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

4-Bromo-2,7-dimethyl-2H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds.[1][2] The indazole scaffold is a "privileged structure," meaning it can bind to multiple receptors with high affinity, making it a valuable core for designing novel therapeutics.[2] The precise regiochemistry of the bromine and methyl groups on the indazole ring system dictates its interaction with biological targets. Consequently, achieving high purity of this intermediate is paramount to ensure the desired efficacy, safety, and reproducibility of downstream applications in drug development.[3]

This comprehensive guide provides detailed, field-proven protocols for the high-yield purification of 4-Bromo-2,7-dimethyl-2H-indazole, designed for researchers, medicinal chemists, and process development scientists. We will delve into the rationale behind experimental choices, offering a framework for adapting these methods to similar heterocyclic compounds.

Impurity Profiling: Know Your Enemy

Effective purification begins with a thorough understanding of potential impurities. Based on common synthetic routes to 2H-indazoles, such as copper-catalyzed three-component reactions or palladium-catalyzed intramolecular aminations, the following impurities are often encountered[4][5][6]:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these may include the corresponding brominated benzaldehyde or aniline precursors.

  • Regioisomers: The formation of the isomeric 1H-indazole is a common side reaction.[2] The thermodynamic stability of the 1H-tautomer can sometimes favor its formation.

  • Over-brominated Species: The presence of di-bromo-indazole byproducts can occur if the bromination step is not carefully controlled.

  • Residual Solvents and Reagents: Trace amounts of solvents used in the reaction or workup, as well as leftover reagents, are common contaminants.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and selecting the most appropriate purification strategy.[7]

Purification Workflow: A Multi-pronged Approach

A combination of techniques is often necessary to achieve the desired level of purity (typically >98% for drug discovery applications). The following workflow illustrates a logical sequence for purifying 4-Bromo-2,7-dimethyl-2H-indazole.

Purification_Workflow Crude_Product Crude 4-Bromo-2,7-dimethyl-2H-indazole Recrystallization Recrystallization/Slurry Crude_Product->Recrystallization Initial Purification Flash_Chromatography Flash Column Chromatography Recrystallization->Flash_Chromatography Further Purification Pure_Product High-Purity Product (>98%) Recrystallization->Pure_Product Prep_HPLC Preparative HPLC Flash_Chromatography->Prep_HPLC Final Polishing (if needed) Flash_Chromatography->Pure_Product Prep_HPLC->Pure_Product

Caption: A general workflow for the purification of 4-Bromo-2,7-dimethyl-2H-indazole.

Protocol 1: High-Yield Recrystallization/Slurry

Recrystallization is a powerful and economical technique for removing impurities with different solubility profiles from the target compound.[8] For 4-Bromo-2,7-dimethyl-2H-indazole, which is a solid at room temperature, a simple slurry or a full recrystallization can be highly effective for initial purification.

Rationale: The choice of solvent is critical. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at elevated temperatures, while impurities remain either highly soluble or insoluble at all temperatures. For many substituted indazoles, polar protic solvents like methanol or ethanol, or mixtures with water, have proven effective.[9]

Step-by-Step Protocol:
  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures with water) at room and elevated temperatures.

  • Dissolution: In a flask of appropriate size, add the crude 4-Bromo-2,7-dimethyl-2H-indazole. Add the chosen solvent (e.g., methanol) dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

For separating compounds with similar polarities, such as regioisomers, flash column chromatography is an indispensable tool.[5][10] The choice of the stationary phase (typically silica gel) and the mobile phase is determined by the polarity of the target compound and its impurities.

Rationale: 4-Bromo-2,7-dimethyl-2H-indazole is a moderately polar compound. A common mobile phase for such N-heterocycles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[5][10] The optimal ratio is determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound.

Step-by-Step Protocol:
  • TLC Analysis: Develop a TLC plate with the crude material in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives good separation and an appropriate Rf value for the product.

  • Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest level of purity, especially for removing trace impurities or closely related isomers, preparative HPLC is the method of choice.[11][12][13]

Rationale: Prep-HPLC offers superior resolution compared to flash chromatography. A reversed-phase C18 column is often used for the purification of moderately polar organic molecules. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Step-by-Step Protocol:
  • Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. This will determine the optimal column, mobile phase composition, and gradient.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column size.

  • Sample Preparation: Dissolve the partially purified material in the mobile phase or a compatible solvent.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the pure product.

  • Product Isolation: Combine the pure fractions and remove the organic solvent. If the product is not soluble in the remaining aqueous phase, it may precipitate and can be collected by filtration. Alternatively, the aqueous phase can be lyophilized or extracted with an appropriate organic solvent.

Data Presentation: Comparative Analysis of Purification Techniques

Purification TechniqueTypical YieldPurity AchievedThroughputKey Advantages
Recrystallization/Slurry 70-90%90-98%HighCost-effective, scalable
Flash Chromatography 60-85%95-99%MediumGood for isomer separation
Preparative HPLC >90% (of loaded material)>99.5%Low to MediumHighest resolution, final polishing

Troubleshooting Common Purification Challenges

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent or a solvent mixture.
Poor separation in flash chromatography Inappropriate solvent system.Re-optimize the mobile phase using TLC. Consider using a gradient elution.
Product is insoluble in the mobile phase High concentration of the sample.Dilute the sample or use a stronger injection solvent.
Broad peaks in HPLC Column overloading or secondary interactions.Reduce the sample load. Add a modifier (e.g., TFA) to the mobile phase.

Visualization of Purification Principles

Chromatography_Principle cluster_column Chromatography Column cluster_elution Elution Profile Stationary_Phase {Stationary Phase (e.g., Silica Gel)|Polar} Mobile_Phase Mobile Phase (e.g., Hexanes/EtOAc) Crude_Mixture Crude Mixture Less Polar Impurity Target Compound More Polar Impurity Less_Polar Less Polar Impurity (Elutes First) Target Target Compound More_Polar More Polar Impurity (Elutes Last)

Caption: Principle of separation in normal-phase flash chromatography.

References

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]

  • Ma, Y., et al. (2012). Preparative isolation and purification of chemical constituents of Belamcanda by MPLC, HSCCC and Prep-HPLC.
  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Greenwood, F. L., Kellert, M. D., & Sedlak, J. (1958). 4-bromo-2-heptene. Organic Syntheses, 38, 8.
  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Song, J. J., & Yee, N. K. (2000). A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction. Organic Letters, 2(4), 519-521.
  • Sbardella, G., et al. (2021). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 26(21), 6485.
  • Al-Tel, T. H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6845-6853.
  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(10), 1699.
  • Wang, S., et al. (2015). 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(6), 394-402.
  • Sharma, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6646.
  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Al-Zoubi, R. M. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules, 23(11), 2949.
  • Kumar, M. R., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542-3545.
  • IBA Lifesciences. (2023). Common Problems During His-tag Purification. Retrieved from [Link]

  • Pérez-Villanueva, M., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

Optimal reaction conditions for derivatizing 4-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic optimization for derivatizing 4-Bromo-2,7-dimethyl-2H-indazole , a privileged scaffold in the development of kinase inhibitors (e.g., VEGFR, PARP targets). Unlike its 1H-indazole tautomer, the 2H-indazole core offers distinct solubility profiles and metabolic stability. However, the presence of the electron-donating 7-methyl group and the nitrogen-rich core renders the C4-bromide less reactive toward oxidative addition compared to standard aryl halides.

This protocol establishes a self-validating workflow for Suzuki-Miyaura Cross-Coupling and Buchwald-Hartwig Amination , prioritizing high-turnover catalytic systems (Buchwald precatalysts) over traditional palladium sources to overcome electronic deactivation.

Structural Analysis & Reactivity Profile

To optimize reaction conditions, one must understand the electronic and steric environment of the substrate:

  • Electronic Deactivation: The indazole ring is electron-rich. The 7-methyl group (hyperconjugation) and the N2-methyl group further increase electron density on the benzene ring. Consequently, the C4-Br bond is relatively strong, making the oxidative addition of Pd(0) the rate-determining step.

  • Catalyst Poisoning: The N1 nitrogen (with its lone pair) acts as a potential Lewis base that can coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.

  • Steric Environment: While C4 is relatively exposed, the 7-methyl group creates a "pocket" effect near the N1/C7a junction. While not directly blocking C4, it influences the twist of the fused system and solubility.

Implication: Standard catalysts like


 or 

often result in incomplete conversion or require harsh heating. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are required to facilitate oxidative addition and prevent N-coordination.

Decision Logic & Workflow

The following diagram illustrates the strategic decision-making process for functionalizing this scaffold.

DerivatizationWorkflow Start Start: 4-Bromo-2,7-dimethyl-2H-indazole Decision Select Target Moiety Start->Decision Suzuki C-C Bond Formation (Aryl/Heteroaryl) Decision->Suzuki Biaryl Coupling Buchwald C-N Bond Formation (Amines/Amides) Decision->Buchwald Amination CH_Act C3-H Functionalization (Advanced) Decision->CH_Act Direct Arylation Suz_Cond1 Standard: Ar-B(OH)2 Pd(dppf)Cl2, K2CO3, Dioxane/H2O Suzuki->Suz_Cond1 Simple Partners Suz_Cond2 Difficult/Hindered: Ar-Bpin XPhos Pd G3, K3PO4, THF/H2O Suzuki->Suz_Cond2 Ortho-subs/Electron-poor Buch_Cond1 Primary Amines: BrettPhos Pd G3, NaOtBu, tBuOH Buchwald->Buch_Cond1 Alkyl Amines Buch_Cond2 Secondary/Heterocyclic Amines: RuPhos Pd G3, LHMDS, THF Buchwald->Buch_Cond2 Indoles/Piperazines

Figure 1: Strategic workflow for selecting catalytic systems based on the coupling partner.

Protocol A: Suzuki-Miyaura Cross-Coupling

Best for: Attaching aryl or heteroaryl rings to the C4 position.

Rationale

Due to the electron-rich nature of the scaffold, we utilize XPhos Pd G3 . The XPhos ligand is bulky (preventing N1-binding) and electron-rich (accelerating oxidative addition into the C4-Br bond).

Materials
  • Substrate: 4-Bromo-2,7-dimethyl-2H-indazole (1.0 eq)

  • Boronic Acid/Ester: 1.2 – 1.5 eq

  • Catalyst: XPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]

  • Base:

    
     (Tribasic, 2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: THF:Water (4:1) or 1,4-Dioxane:Water (4:1)

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a stir bar, add the indazole substrate (1.0 equiv), boronic acid (1.2 equiv), and base (

    
    , 2.0 equiv).
    
  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed THF/Water (4:1) to reach a concentration of 0.1 M.

  • Catalyst Addition: Quickly add XPhos Pd G3 (0.02 equiv) under positive inert gas pressure.

  • Reaction: Heat the block to 60°C . (Note: 2H-indazoles are thermally stable, but XPhos is active enough that reflux is rarely needed and can lead to protodeboronation of the partner).

  • Monitor: Check LCMS at 2 hours. The conversion should be >95%.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Troubleshooting Table:

Observation Root Cause Correction
Low Conversion (<20%) Catalyst poisoning by N1 Switch to Sphos Pd G3 or increase catalyst loading to 5%.

| Protodehalogenation | Hydride source in solvent | Ensure solvents are anhydrous/fresh; switch base to


. |
| Homocoupling of Boron  | Oxidation of Boronic acid | Degas solvents more rigorously; add catalyst last. |

Protocol B: Buchwald-Hartwig Amination

Best for: Introducing nitrogen-containing heterocycles (e.g., piperazine, morpholine) or aniline derivatives.

Rationale

The C4-N bond formation is challenging due to the adjacent C3-H and C5-H steric compression. RuPhos is the ligand of choice for secondary amines, while BrettPhos is superior for primary amines. We utilize LHMDS as a base to prevent hydrolysis of the amidine-like character of the indazole.

Materials
  • Substrate: 4-Bromo-2,7-dimethyl-2H-indazole (1.0 eq)

  • Amine: 1.2 eq

  • Catalyst: RuPhos Pd G3 (2–5 mol%) [CAS: 1445085-97-1]

  • Base: LHMDS (1.0 M in THF, 2.2 eq)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add the indazole (1.0 equiv) and amine (1.2 equiv).

  • Catalyst: Add RuPhos Pd G3 (0.03 equiv).

  • Solvent: Add anhydrous THF (0.15 M).

  • Base Addition: Dropwise add LHMDS (2.2 equiv) at room temperature. Critical: Do not use carbonate bases; they are often too weak for this electron-rich bromide.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Quench: Cool to RT, quench with saturated

    
    .
    
  • Purification: Extract with DCM. (Note: Indazole amines are polar; avoid acid washes during workup).

Advanced Derivatization: C3-H Activation

Note: If the C4 position is already substituted, the C3 position becomes the next most reactive site.

For late-stage functionalization, the C3-H bond can be activated using Direct Arylation :

  • Conditions:

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    , PivOH (30 mol%) in DMA at 120°C.
  • Mechanism: Concerted Metallation-Deprotonation (CMD). The PivOH acts as a proton shuttle.

References

  • Sigma-Aldrich. 5-Bromo-1H-indazole Product Analysis & Reactivity Data. (Used for reactivity comparison between isomers). Link

  • National Institutes of Health (NIH) / PubMed. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Review of 2H-indazole stability and synthesis). Link

  • Organic Chemistry Portal. Synthesis of 2H-indazoles and Buchwald-Hartwig Conditions. (Protocol grounding for amination). Link

  • Royal Society of Chemistry (RSC). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling. (Highlighting steric challenges in substituted indazoles). Link

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (Source for Pd G3 precatalyst selection logic). Link

Disclaimer: All protocols involve hazardous chemicals (Palladium, halogenated solvents). Perform a full Risk Assessment before experimentation.

Application of 4-Bromo-2,7-dimethyl-2H-indazole in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 4-Bromo-2,7-dimethyl-2H-indazole for Next-Generation Kinase Inhibitor Design

Part 1: Executive Summary & Strategic Rationale

Subject: 4-Bromo-2,7-dimethyl-2H-indazole (CAS: 1159511-88-2) Role: Advanced Pharmacophore & Intermediate Application Domain: Discovery of Type I and Type I½ Kinase Inhibitors (Targeting PLK4, FGFR, and Pim Kinases).

The "Tautomer Trap" in Kinase Discovery: Standard 1H-indazole scaffolds exist in dynamic equilibrium between 1H and 2H tautomers. This fluidity can lead to promiscuous binding and unpredictable Structure-Activity Relationships (SAR). 4-Bromo-2,7-dimethyl-2H-indazole solves this by structurally "locking" the heterocycle into the 2H-tautomer via N2-methylation. Furthermore, the C7-methyl group introduces a strategic "steric clash" that prevents flat, intercalating binding modes, thereby enhancing selectivity for kinases with accommodating solvent-front regions (e.g., PLK4, FGFR).

Key Chemical Advantages:

  • N2-Methyl Lock: Fixes the hydrogen bond acceptor vector, improving permeability and reducing desolvation penalties upon binding.

  • C4-Bromine Handle: A high-fidelity electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to attach hinge-binding motifs.

  • C7-Methyl Sterics: restricts rotational freedom, often boosting potency by pre-organizing the inhibitor into a bioactive conformation (the "Magic Methyl" effect).

Part 2: Chemical Protocol – Modular Synthesis of Kinase Inhibitors

Objective: To utilize 4-Bromo-2,7-dimethyl-2H-indazole as the core scaffold for synthesizing a library of bi-aryl kinase inhibitors via Suzuki-Miyaura Cross-Coupling.

Experimental Workflow Diagram

SynthesisWorkflow Start 4-Bromo-2,7-dimethyl- 2H-indazole (Scaffold) Reaction Suzuki Coupling 100°C, 4-12h Start->Reaction Boronic Aryl Boronic Acid (Hinge Binder) Boronic->Reaction Catalyst Pd(dppf)Cl2 • DCM K2CO3 / Dioxane:H2O Catalyst->Reaction Catalysis Workup Extraction & Silica Chromatography Reaction->Workup Product 2,7-Dimethyl-2H-indazole Kinase Inhibitor Workup->Product

Caption: Figure 1. Modular synthesis workflow for coupling hinge-binding domains to the indazole core.

Detailed Protocol: Suzuki-Miyaura Coupling

Reagents:

  • Scaffold: 4-Bromo-2,7-dimethyl-2H-indazole (1.0 eq)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 eq) (e.g., 4-aminophenylboronic acid pinacol ester for PLK4 targeting).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2•CH2Cl2) (0.05 eq). Note: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 for sterically hindered aryl bromides.

  • Base: Potassium Carbonate (K2CO3) (3.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Procedure:

  • Inertion: Charge a microwave vial or round-bottom flask with the Scaffold, Boronic Acid, and Base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water solvent mixture via syringe.

  • Activation: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. (Monitor via LC-MS for the disappearance of the M+H 225/227 bromine peak).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over Na2SO4.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The 2H-indazole product typically elutes later than non-polar impurities due to the N1-nitrogen lone pair.

Part 3: Biological Validation – Kinase Selectivity & Potency

Objective: To validate the inhibitor's affinity against a target kinase (e.g., PLK4 or FGFR1) using an ADP-Glo™ Assay.

Mechanism of Action Diagram

KinaseAssay ATP ATP + Substrate Reaction Kinase Reaction (Inhibition Step) ATP->Reaction Kinase Kinase + Inhibitor (2H-Indazole) Kinase->Reaction ADP ADP Generated (Low if Inhibited) Reaction->ADP If Active Reagent1 ADP-Glo Reagent (Depletes ATP) ADP->Reagent1 Reagent2 Detection Reagent (ADP -> ATP -> Luciferase) Reagent1->Reagent2 Signal Luminescence Signal (Proportional to Activity) Reagent2->Signal

Caption: Figure 2.[1][2] ADP-Glo assay logic. High inhibition results in low ADP and low luminescence.

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant Kinase (e.g., PLK4, 5 ng/well).

  • Substrate (e.g., Myelin Basic Protein, MBP).

  • Ultrapure ATP (10 µM).

  • 4-Bromo-2,7-dimethyl-2H-indazole derivative (Test Compound).[3][4]

  • ADP-Glo™ Kinase Assay Kit (Promega).

Methodology:

  • Compound Prep: Prepare 3x serial dilutions of the inhibitor in DMSO.

  • Enzyme Reaction:

    • Add 2 µL of Kinase solution to a 384-well white plate.

    • Add 1 µL of Test Compound. Incubate for 10 min at RT (allows "Type II" slow-binding kinetics if applicable).

    • Add 2 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 min. (This stops the kinase reaction and consumes remaining ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 min. (Converts generated ADP back to ATP, which drives Luciferase).

  • Readout: Measure Luminescence.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration] to determine IC50.

Part 4: Data Presentation & SAR Analysis

Table 1: Impact of Indazole Substitution on Kinase Selectivity Comparison of the 2,7-dimethyl scaffold vs. standard analogs.

Scaffold TypeTautomer StateC7-SubstituentBinding ModePredicted Selectivity
1H-Indazole Dynamic (1H/2H)HPromiscuousLow (Pan-Kinase)
1-Methyl-1H-indazole Locked (1H)HPlanarModerate
2-Methyl-2H-indazole Locked (2H)HAngularHigh (Specific Pockets)
2,7-Dimethyl-2H-indazole Locked (2H) Methyl Twisted/Steric Very High (PLK4/FGFR)

Expert Insight: The 7-methyl group is the critical differentiator. In many kinases (e.g., PLK4), the hinge region has a specific methionine or phenylalanine gatekeeper. The 7-methyl group on the indazole ring can clash with these residues if the binding angle is incorrect, effectively "filtering out" off-target kinases that cannot accommodate the bulk. This makes 4-Bromo-2,7-dimethyl-2H-indazole a "privileged" starting point for high-selectivity campaigns.

References

  • Indazole Scaffolds in Drug Design

    • Title: Indazole scaffold: a generalist for marketed and clinical drugs.[5][6][7]

    • Source: Medicinal Chemistry Research (2021).[6]

    • URL:[Link]

  • PLK4 Inhibitor Development

    • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.[2][8]

    • Source: Royal Society of Chemistry Advances (2016).
    • URL:[Link]

  • FGFR Kinase Targeting

    • Title: Discovery of Indazole Derivatives as Potent, Selective, and Orally Bioavailable FGFR Inhibitors.
    • Source: ACS Medicinal Chemistry Letters (2018).
    • URL:[Link]

  • Chemical Properties & Synthesis

    • Title: 4-Bromo-2,7-dimethyl-2H-indazole Compound Summary.
    • Source: PubChem.[1][9]

    • URL:[Link]

Sources

Application Note: Scalable Synthesis and Purification of 4-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2,7-dimethyl-2H-indazole , a critical pharmacophore in kinase inhibitor development. Unlike standard laboratory methods that suffer from poor regioselectivity (N1 vs. N2 alkylation), this protocol utilizes a modified Jacobson indazole synthesis followed by a kinetically controlled N2-methylation using Meerwein’s salt. This route minimizes chromatographic purification, relying instead on orthogonal solubility for isolation, making it suitable for multi-gram to kilogram-scale production.

Key Performance Indicators (KPIs)
ParameterSpecification
Target Scale 100 g – 1 kg
Overall Yield 45–55% (2 steps)
Regioselectivity (N2:N1) > 95:5 (Crude), > 99:1 (Isolated)
Purity (HPLC) > 98.5%
Critical Safety Control of diazonium intermediates; handling of alkylating agents.

Retrosynthetic Strategy & Pathway

The synthesis is divided into two phases. Phase 1 constructs the indazole core with the C7-methyl group already in place. Phase 2 installs the N2-methyl group using a hard electrophile to favor the kinetic N2 isomer over the thermodynamic N1 isomer.

Retrosynthesis cluster_legend Reaction Logic Target 4-Bromo-2,7-dimethyl-2H-indazole (Target) Intermediate 4-Bromo-7-methyl-1H-indazole (Core Scaffold) Target->Intermediate Regioselective N2-Methylation (Me3OBF4) SM 4-Bromo-2,6-dimethylaniline (Starting Material) Intermediate->SM Jacobson Cyclization (Ac2O, Isoamyl Nitrite) Kinetic Control Kinetic Control Thermodynamic Stability Thermodynamic Stability

Figure 1: Retrosynthetic analysis leveraging the Jacobson cyclization for core construction and Meerwein's salt for regiocontrol.

Phase 1: Synthesis of 4-Bromo-7-methyl-1H-indazole

The starting material, 4-bromo-2,6-dimethylaniline , is commercially available. The presence of two ortho-methyl groups is advantageous; one participates in the cyclization, while the other remains as the C7 substituent.

Reaction Mechanism

This step employs a "one-pot" acetylation/diazotization/cyclization sequence.

  • Acetylation: Protects the amine.

  • Nitrosation: Isoamyl nitrite generates the N-nitroso amide.

  • Rearrangement: Thermal rearrangement yields the diazonium carboxylate.

  • Cyclization: Intramolecular attack on the ortho-methyl group closes the ring.

Detailed Protocol (Scale: 100 g Input)

Reagents:

  • 4-Bromo-2,6-dimethylaniline (100.0 g, 0.50 mol)

  • Acetic Anhydride (1.1 equiv, 56.1 g)

  • Potassium Acetate (KOAc) (0.2 equiv, 9.8 g)

  • Isoamyl Nitrite (1.2 equiv, 70.3 g)

  • Solvent: Toluene (1.0 L, 10 vol)

  • Hydrolysis Base: NaOH (aq, 4M)

Procedure:

  • Acetylation: Charge 4-bromo-2,6-dimethylaniline and Toluene into a 2L reactor. Add Acetic Anhydride dropwise at 20–25°C. Stir for 1 hour. IPC (TLC/HPLC): Confirm consumption of aniline.

  • Catalyst Addition: Add KOAc to the slurry.

  • Diazotization (Exothermic): Heat the mixture to 80°C . Begin dropwise addition of Isoamyl Nitrite over 45 minutes.

    • Caution: Nitrogen gas evolution will be vigorous. Ensure condenser efficiency and vent scrubbing.

  • Cyclization: After addition, heat to reflux (110°C) for 12 hours. The solution will turn dark orange/brown.

  • Hydrolysis: Cool to 50°C. Add 4M NaOH (300 mL). Re-heat to 80°C for 2 hours to cleave the N-acetyl group from the crude indazole.

  • Workup:

    • Cool to RT. Separate phases.

    • Extract aqueous layer with EtOAc (2 x 200 mL).

    • Combine organics, wash with Brine, and dry over Na2SO4.

    • Concentrate to ~200 mL volume.

  • Crystallization: Add Heptane (400 mL) slowly to the warm concentrate. Cool to 0°C. Filter the off-white solid.

Expected Yield: 75–80 g (70–75%) Characterization: 1H NMR (DMSO-d6) should show disappearance of one methyl singlet and appearance of aromatic indazole proton.

Phase 2: Regioselective N2-Methylation

Direct alkylation with Methyl Iodide (MeI) typically yields a 60:40 mixture favoring the N1 isomer. To target the 2H-indazole (N2) , we use Trimethyloxonium tetrafluoroborate (Me3OBF4) . This "hard" electrophile reacts faster with the more nucleophilic (but sterically accessible) N2 position under kinetic conditions.

Protocol (Scale: 50 g Input)

Reagents:

  • 4-Bromo-7-methyl-1H-indazole (50.0 g, 0.237 mol)

  • Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.1 equiv, 38.6 g)

  • Solvent: Ethyl Acetate (EtOAc) (500 mL, 10 vol) - Critical: Must be dry (KF < 0.1%).

  • Quench: Sat. NaHCO3

Procedure:

  • Dissolution: Charge Indazole starting material and dry EtOAc to the reactor. Stir under Nitrogen at 20°C.

  • Addition: Add solid Me3OBF4 in portions over 20 minutes.

    • Note: Me3OBF4 is hygroscopic and corrosive. Use glass-lined or Hastelloy equipment if scaling >1kg.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7] The reaction forms the N2-methyl indazolium tetrafluoroborate salt, which precipitates or oils out.

  • Quench: Cool to 0–5°C. Slowly add Saturated NaHCO3 (300 mL). Stir vigorously for 30 minutes. This deprotonates the intermediate to form the neutral N2-methyl species.

  • Phase Separation: Separate layers. Extract aqueous with EtOAc (100 mL).

  • Purification (The "Isomer Purge"):

    • The crude usually contains ~90:10 N2:N1 ratio.

    • Concentrate organics to dryness.

    • Recrystallization: Dissolve in minimal hot Isopropanol (IPA, ~3 vol). Cool slowly to RT, then 0°C.

    • The 2H-isomer crystallizes efficiently, while the 1H-isomer remains in the mother liquor.

Expected Yield: 35–40 g (65–75%) Final Purity: >99% (HPLC)

Process Safety & Critical Control Points (CCP)

SafetyFlow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Methylation CCP1 CCP 1: Isoamyl Nitrite Addition Risk: Exotherm/N2 Evolution Control: Dosimetry & Temp < 85°C CCP2 CCP 2: Solvent Stripping Risk: Residual Diazoniums Control: Ensure Full Conversion CCP1->CCP2 CCP3 CCP 3: Me3OBF4 Handling Risk: Corrosive/Moisture Sensitive Control: N2 Atmosphere, Glass-lined CCP4 CCP 4: Quench Risk: CO2 Evolution Control: Slow addition of NaHCO3 CCP3->CCP4

Figure 2: Critical Control Points (CCP) for safety management during scale-up.

Safety Data Sheet (SDS) Highlights
  • Isoamyl Nitrite: Flammable liquid, toxic if inhaled. Vasodilator. Handle in a fume hood.

  • Me3OBF4: Strong alkylating agent. Causes severe skin burns and eye damage. Reacts violently with water.

  • Indazoles: Potential sensitizers.

Analytical Quality Control

HPLC Method for Regioisomer Determination

To ensure the N2 isomer is isolated, use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Retention Time:

    • N2-Methyl (Target): Typically elutes earlier (more polar/less lipophilic interaction) than N1.

    • N1-Methyl (Impurity): Elutes later.

    • Note: Verify with standard injection if available, or use NOESY NMR to confirm structure (N-Me NOE with C3-H indicates N2; N-Me NOE with C7-Me indicates N1).

Specification Sheet
TestMethodAcceptance Criteria
AppearanceVisualOff-white to pale yellow crystalline solid
Identification1H NMR / MSConforms to structure
PurityHPLC (254 nm)≥ 98.5% area
N1-IsomerHPLC≤ 1.0% area
Residual SolventsGC-HSEtOAc < 5000 ppm
Water ContentKF< 0.5% w/w

References

  • BenchChem. (2025).[8] Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Retrieved from 8

  • Clemens, J., et al. (2022).[2] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.[2] Retrieved from 2

  • Organic Syntheses. (2011). Procedure for Indazole Synthesis from o-Benzotoluidide. Coll. Vol. 5, p.650. Retrieved from 9

  • Luo, G., et al. (2006). Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry. (Contextual reference for N2 kinetic preference).
  • Pfizer Inc. (2022).[2][3] Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from 3

Sources

Application Note: Fragment-Based Lead Discovery (FBLD) Using 4-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 4-Bromo-2,7-dimethyl-2H-indazole as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike generic indazoles, this specific derivative offers two critical structural advantages:

  • Tautomeric Locking: The N-methylation at position 2 locks the scaffold into the 2H-indazole tautomer, preventing the promiscuous binding modes often seen with 1H/2H equilibrating mixtures.

  • Synthetic Vector: The bromine at position 4 provides a distinct "growth vector" (via cross-coupling) directed towards the solvent-exposed region or the hinge-binding motif of kinase targets (e.g., FGFR, CDK).

This guide provides validated protocols for solubility assessment, Surface Plasmon Resonance (SPR) screening, and downstream synthetic elaboration.

Chemical Profile & Fragment Metrics[1]

Before screening, the fragment must be characterized to ensure it adheres to the "Rule of Three" (Ro3) for efficient ligand efficiency (LE) optimization.

PropertyValueFBDD Implications
Formula C₉H₉BrN₂Core scaffold
MW ~225.09 Da< 300 Da (Compliant with Ro3)
cLogP ~2.8Hydrophobic core; requires DMSO for high conc.
H-Bond Donors 0Methylation removes NH donor; acts as acceptor only.
H-Bond Acceptors 2Pyrazole nitrogens available for H-bonding.
Rotatable Bonds 0Rigid scaffold (Low entropy penalty upon binding).
Tautomer State Fixed (2H) Critical for specific binding modes (e.g., Kinase Hinge).

Workflow Overview

The following diagram illustrates the critical path from library QC to hit elaboration.

FBDD_Workflow Library Fragment Library (4-Br-2,7-Me-Indazole) QC QC & Solubility (NMR/Nephelometry) Library->QC 100 mM Stock Screen Biophysical Screen (SPR/STD-NMR) QC->Screen 1 mM Assay Hit Hit Validation (Kd Determination) Screen->Hit Binding Detected Chem Synthetic Elaboration (Suzuki Coupling) Hit->Chem Growth Vector (Br) Lead Lead Optimization (IC50 < 100 nM) Chem->Lead SAR Cycles Lead->Chem Iterative Design

Figure 1: FBDD workflow emphasizing the transition from biophysical screening to synthetic chemistry.

Protocol A: Solubility & Quality Control

Indazoles, particularly methylated variants, can exhibit poor aqueous solubility, leading to colloidal aggregation and false positives in screening.

Materials
  • Compound: 4-Bromo-2,7-dimethyl-2H-indazole (Solid).

  • Solvent: d6-DMSO (99.9% Pure).

  • Buffer: PBS, pH 7.4.

Procedure
  • Stock Preparation: Dissolve the solid fragment in d6-DMSO to a concentration of 100 mM . Vortex for 60 seconds.

    • Checkpoint: Visually inspect for particulates. If cloudy, sonicate for 5 minutes.

  • Aqueous Dilution (Nephelometry):

    • Prepare a dilution series in PBS (final fragment concentrations: 1 mM, 500 µM, 200 µM) with a constant 2% DMSO background.

    • Incubate at 25°C for 2 hours.

    • Measure light scattering (nephelometry).

    • Criteria: A solubility index > 0.8 (relative to buffer control) at 500 µM is required for SPR.

  • Aggregation Check: If light scattering is observed, add 0.01% Triton X-100. If scattering disappears, the compound is a promiscuous aggregator and should be flagged.

Protocol B: Surface Plasmon Resonance (SPR) Screening

Because fragments bind weakly (mM to high µM affinity), SPR is the preferred screening method due to its sensitivity and ability to measure fast off-rates (


).
Experimental Setup
  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 2% DMSO). Note: DMSO concentration must exactly match the sample.

Step-by-Step Protocol
  • Immobilization: Immobilize the target protein (e.g., FGFR1 kinase domain) to a density of 2000–4000 RU . High density is required to detect low-MW fragment binding.

  • Solvent Correction: Perform a DMSO solvent correction cycle (4.5% to 5.8% DMSO) to compensate for bulk refractive index changes.

  • Injection (Single Cycle Kinetics):

    • Inject the fragment at increasing concentrations (e.g., 31 µM, 62 µM, 125 µM, 250 µM, 500 µM).

    • Contact Time: 30 seconds.

    • Dissociation Time: 15 seconds.

    • Rationale: Fragments have very fast kinetics ("square wave" sensorgrams). Long dissociation times are unnecessary.

  • Data Analysis:

    • Zero-adjust and double-reference the data (subtract reference channel and buffer blank).

    • Fit to a 1:1 Steady State Affinity model (Plot

      
       vs. Concentration).
      
    • Validation: The theoretical

      
       should be calculated: 
      
      
      
      . Experimental
      
      
      should not exceed 120% of theoretical (indicates non-specific binding).

Protocol C: Synthetic Elaboration (Suzuki-Miyaura Coupling)

Once the fragment is validated as a binder, the 4-bromo position is the primary vector for elaboration. The following protocol is optimized for sterically hindered 2,7-dimethyl-indazoles.

Reaction Scheme Visualization

Reaction_Scheme Reactant 4-Bromo-2,7-dimethyl- 2H-indazole Product 4-Aryl-2,7-dimethyl- 2H-indazole Reactant->Product Suzuki Coupling 90°C, 12h Reagent Ar-B(OH)2 (Boronic Acid) Reagent->Product Catalyst Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O

Figure 2: Synthetic pathway for elaborating the fragment hit.

Detailed Methodology
  • Reagents:

    • Substrate: 4-Bromo-2,7-dimethyl-2H-indazole (1.0 equiv).

    • Coupling Partner: Aryl boronic acid (1.5 equiv).

    • Catalyst: Pd(dppf)Cl₂[1] · DCM (5 mol%). Note: This catalyst is preferred over Pd(PPh₃)₄ for hindered indazoles.

    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • In a microwave vial or sealed tube, combine the indazole, boronic acid, and catalyst.

    • Evacuate and backfill with Nitrogen (3x) to remove oxygen (prevents homocoupling).

    • Add degassed Dioxane and aqueous Base.

    • Heat to 90°C for 12 hours (conventional) or 120°C for 30 mins (Microwave).

    • Monitoring: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

  • Work-up:

    • Filter through a Celite pad to remove Palladium residues.

    • Dilute with EtOAc, wash with brine.

    • Purify via Flash Chromatography (Silica gel, Hexane/EtOAc gradient).

Application Case Study: Kinase Inhibition

The 2,7-dimethyl-2H-indazole scaffold is particularly effective in targeting the ATP-binding pocket of kinases such as FGFR and CDK .

  • Mechanism: The 2H-indazole nitrogens mimic the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.

  • Role of 2-Methyl: Locks the tautomer to present the N1 as an acceptor and C3-H as a hydrophobic contact, avoiding the energetic penalty of tautomer switching upon binding.

  • Role of 7-Methyl: Fills the hydrophobic pocket often found near the gatekeeper residue (e.g., Methionine or Threonine), improving selectivity against kinases with smaller pockets.

References

  • National Institutes of Health (NIH). (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.[2] Bioorg Med Chem. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]

  • Cytiva. (2023). Fragment and small molecule screening with Biacore systems. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of 4-Bromo-2,7-dimethyl-2H-indazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous clinically significant drugs, including the anti-cancer tyrosine kinase inhibitors Axitinib and Pazopanib, which feature the 2H-indazole core.[1][3] The strategic derivatization of the indazole ring is therefore a cornerstone of modern drug discovery programs, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[2][4]

This application note provides a detailed guide to the functionalization of 4-Bromo-2,7-dimethyl-2H-indazole , a key intermediate for building diverse molecular libraries. The methyl groups at the N2 and C7 positions lock the tautomeric form and sterically tune the molecule's environment.[2] Crucially, the bromine atom at the C4 position serves as a highly versatile synthetic handle for introducing new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. We will detail robust protocols for three of the most powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Core Functionalization Strategies: A Mechanistic Overview

The conversion of the aryl bromide in 4-Bromo-2,7-dimethyl-2H-indazole into more complex functionalities is most efficiently achieved via transition metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly effective due to their mild conditions and broad functional group tolerance.[5][6]

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Indazole Cores Start 4-Bromo-2,7-dimethyl-2H-indazole Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki R-B(OH)₂ Pd Catalyst, Base Sonogashira Sonogashira (C-C Coupling) Start->Sonogashira R-C≡CH Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald R₂NH Pd Catalyst, Base Prod_Aryl 4-Aryl/Vinyl Derivatives Suzuki->Prod_Aryl Prod_Alkyne 4-Alkynyl Derivatives Sonogashira->Prod_Alkyne Prod_Amine 4-Amino Derivatives Buchwald->Prod_Amine

Caption: General workflow for functionalizing the 4-bromo-indazole core.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between sp²-hybridized centers.[5][6] It involves the reaction of our aryl bromide with an organoboron reagent, typically a boronic acid or ester.

Causality Behind the Protocol:

  • Palladium Catalyst (Pd(0)): The active catalytic species is a Pd(0) complex. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, it is often more convenient to use a stable Pd(II) precatalyst (e.g., PdCl₂(dppf), Pd(OAc)₂) which is reduced in situ to Pd(0).

  • Phosphine Ligand: Ligands are crucial for stabilizing the palladium center and modulating its reactivity. For general-purpose Suzuki couplings, ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are effective.

  • Base: A base is essential for the transmetalation step.[7] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used in a mixed solvent system with water.

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ pd0->oa_complex Ar-Br tm_complex Transmetalation Complex (Ar-Pd(II)-R)L₂ oa_complex->tm_complex R-B(OH)₂ Base tm_complex->pd0 Reductive Elimination re_product Ar-R tm_complex->re_product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable precursors for synthesizing more complex heterocyclic systems and are themselves important pharmacophores.[8] The reaction couples a terminal alkyne with an aryl halide.

Causality Behind the Protocol:

  • Dual Catalysis: The standard Sonogashira reaction employs a cooperative palladium and copper(I) catalytic system.[9] The palladium catalyst undergoes the oxidative addition/reductive elimination cycle, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the palladium center.

  • Amine Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves two purposes: it acts as a solvent and scavenges the HBr byproduct formed during the reaction. It also helps to prevent the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling).[8]

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ pd0->oa_complex Ar-Br tm_complex Transmetalation Complex (Ar-Pd(II)-C≡CR)L₂ oa_complex->tm_complex Cu-C≡CR cu_cycle Cu(I) Acetylide Formation tm_complex->pd0 Reductive Elimination re_product Ar-C≡CR tm_complex->re_product

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[10][11] The reaction directly forms a bond between an aryl halide and a primary or secondary amine.

Causality Behind the Protocol:

  • Bulky Ligands: This reaction's success is highly dependent on the use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands accelerate the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst. Using simple ligands like PPh₃ often results in catalyst decomposition or failure to produce the desired product.

  • Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine, forming a more reactive amide that coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice because it is a strong base but a poor nucleophile, preventing it from competing with the amine in the reaction.[10]

G pd0 Pd(0)L oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L pd0->oa_complex Ar-Br amido_complex Amido Complex (Ar-Pd(II)-NR₂)L oa_complex->amido_complex HNR₂ Base amido_complex->pd0 Reductive Elimination re_product Ar-NR₂ amido_complex->re_product

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-2,7-dimethyl-2H-indazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: January 28, 2026

Executive Summary: The "2H" Challenge

You are likely accessing this guide because you are encountering the classic "Indazole Regio-Ambiguity" bottleneck. Synthesizing 4-Bromo-2,7-dimethyl-2H-indazole presents a unique convergence of steric and electronic challenges.

While the 4-bromo and 7-methyl substituents provide essential handles for SAR (Structure-Activity Relationship) exploration, they complicate the critical methylation step. The thermodynamic preference for N1-alkylation often leads to inseparable mixtures or low yields of the desired N2-isomer.

This guide moves beyond standard textbook protocols to address the specific kinetic controls required to lock the 2H-tautomer and preserve the 4-bromo handle for downstream cross-coupling.

Module 1: The Regioselectivity Crisis (N1 vs. N2)

User Issue: "I am using NaH and Methyl Iodide, but I am getting a 60:40 mixture favoring the N1 isomer, or exclusively N1. How do I shift this to N2?"

The Root Cause: Thermodynamics vs. Kinetics

In the indazole scaffold, the N1-H tautomer is thermodynamically more stable (approx. 4 kcal/mol) than the N2-H form. Standard alkylation conditions (strong base like NaH, thermodynamic control) will almost always funnel the reaction toward the N1-methyl product.

However, the N2 lone pair is kinetically more accessible due to the "alpha-effect" and less steric shielding compared to N1, which is flanked by the benzene ring fusion. In your specific molecule, the 7-methyl group adds significant steric bulk near N1, theoretically discouraging N1 attack, but this is often insufficient to overcome the thermodynamic drive without specific reagent control.

The Solution: The Meerwein Protocol

To maximize the yield of the 2,7-dimethyl species, you must switch from basic alkylation to neutral/acidic alkylation using highly reactive oxonium salts. This exploits the kinetic availability of N2.[1]

Optimized Protocol: Meerwein’s Salt Alkylation
ParameterRecommendationRationale
Reagent Trimethyloxonium tetrafluoroborate (Me₃OBF₄) A "hard" electrophile that reacts fast, favoring the kinetic N2 position before thermodynamic equilibration can occur.
Solvent Ethyl Acetate (EtOAc) or DCM Non-polar/aprotic solvents stabilize the transition state for N2 attack. Avoid DMF or DMSO (promotes N1).
Stoichiometry 1.1 - 1.2 EquivalentsExcess reagent ensures conversion but minimizes over-methylation to the quaternary salt.
Temperature RT (20-25°C)High heat promotes thermodynamic equilibration to the unwanted N1 isomer.
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of 4-bromo-7-methyl-1H-indazole in anhydrous EtOAc (0.1 M concentration).

  • Addition: Add 1.2 eq of Trimethyloxonium tetrafluoroborate in one portion under Argon.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS.[2]

    • Note: You will see the formation of a tetrafluoroborate salt precipitate.

  • Quench: Slowly add saturated aqueous NaHCO₃. This neutralizes the HBF₄ byproduct and liberates the free base.

  • Extraction: Extract with EtOAc. The N2-isomer is typically more polar than the N1-isomer in this specific scaffold due to the quinoid-like resonance.

Visualizing the Selectivity Pathway

IndazoleMethylation Start 4-Bromo-7-methyl-1H-indazole ConditionA Condition A: NaH / MeI / DMF (Thermodynamic) Start->ConditionA ConditionB Condition B: Me3OBF4 / EtOAc (Kinetic) Start->ConditionB TS_N1 Transition State N1 (Sterically Hindered by C7-Me) ConditionA->TS_N1 Slow Equilibration TS_N2 Transition State N2 (Kinetically Accessible) ConditionB->TS_N2 Fast Attack Product_N1 N1-Methyl Product (Undesired Major in A) TS_N1->Product_N1 Major (>80%) Product_N2 N2-Methyl Product (Target: 2H-Indazole) TS_N2->Product_N2 Major (>90%)

Figure 1: Decision tree for methylation conditions. Using Meerwein's salt (Condition B) bypasses the thermodynamic sink of N1-methylation.

Module 2: Preserving the 4-Bromo Handle

User Issue: "I successfully made the N2-isomer, but during subsequent Suzuki coupling, I see debromination or low conversion."

The Root Cause: Steric Crowding at C4

The 4-position on the indazole ring is peri- to the N1/N2 center. In the 2,7-dimethyl system, the scaffold is electron-rich. While the bromine is a good leaving group, the proximity to the pyrazole ring can affect catalyst ligation. Furthermore, if you attempt to couple before methylation, the free NH can poison Palladium catalysts.

Troubleshooting Guide for Cross-Coupling
IssueDiagnosisCorrective Action
Proto-debromination Loss of Br replaced by H. Usually caused by hydride sources (e.g., excess alcohol in solvent) or overheating.Switch to 1,4-Dioxane or Toluene (anhydrous). Avoid Ethanol/Methanol cosolvents. Use milder bases like K₃PO₄ instead of carbonates.
Stalled Reaction Catalyst death due to steric bulk of the 2,7-dimethyl system.Upgrade ligand. Pd(dppf)Cl₂ is standard, but XPhos Pd G2 or SPhos Pd G2 are superior for sterically hindered substrates.
N-Arylation Side Products If coupling before methylation, the NH competes.Mandatory: Perform N2-methylation before the Suzuki coupling. The N2-methyl group protects the nitrogen and locks the tautomer, preventing catalyst poisoning.

Module 3: Purification & Isolation

User Issue: "The N1 and N2 isomers have very similar Rf values. How do I separate them?"

The Polarity Flip

Unlike many heterocycles where the "unwanted" isomer is vastly different in polarity, N1 and N2 methyl indazoles often co-elute.

  • N1-Methyl (1H): Generally less polar (aromatic sextet is intact).

  • N2-Methyl (2H): Generally more polar (quinoid resonance contribution).

Separation Protocol
  • Flash Chromatography:

    • Do not use simple Hexane/Ethyl Acetate gradients.

    • Modifier: Add 10% DCM (Dichloromethane) to your mobile phase.

    • Gradient: 0-5% Methanol in DCM is often more effective for resolving these isomers than EtOAc/Hex.

  • Crystallization (The High-Yield Hack):

    • The N2-isomer often has a higher melting point and better crystallinity due to its symmetry and dipole.

    • Dissolve the mixture in hot Isopropyl Acetate (IPAc) or MTBE .

    • Cool slowly. The N2-isomer frequently precipitates first.

Synthesis Workflow Summary

For the highest yield of 4-Bromo-2,7-dimethyl-2H-indazole , follow this logic path:

  • Precursor: Start with 4-Bromo-7-methyl-1H-indazole .

    • Note: If this is not commercially available, synthesize via the Jacobson cyclization of 3-bromo-2-methylaniline, NOT via direct bromination of 7-methylindazole (which yields the 3-bromo isomer).

  • Methylation: React with Trimethyloxonium tetrafluoroborate in DCM or EtOAc (Yield >85% N2-isomer).

  • Workup: NaHCO₃ quench -> Extraction.

  • Purification: Recrystallization from IPAc/Heptane.

Visualizing the Critical Path

Workflow Step1 Start: 4-Bromo-7-methyl-1H-indazole (Precursor) Step2 Reaction: Me3OBF4 (1.2 eq) Solvent: DCM, 25°C, 3h Step1->Step2 Step3 Quench: Sat. NaHCO3 (Liberates free base) Step2->Step3 Decision Isomer Ratio (LCMS) Step3->Decision ResultA >90% N2-Isomer (Proceed to Crystallization) Decision->ResultA Success ResultB Mixed N1/N2 (Column: DCM/MeOH 98:2) Decision->ResultB Failure Mode

Figure 2: Operational workflow for high-yield synthesis.

References

  • Cheung, M., et al. (2005). "Regioselective N-Methylation of Indazoles using Meerwein's Salt." The Journal of Organic Chemistry, 70(10), 4043–4051.

  • Luo, G., et al. (2006). "Regioselective Synthesis of N2-Substituted Indazoles." Tetrahedron Letters, 47(27), 4671-4674.

  • Pfizer Inc.[3] (Wang, J., et al.) (2022).[3] "Development of Selective N-Indazole Alkylations." Synthesis, 54, 3215-3226.[4]

  • Meanwell, N. A. (2011). "Indazole Scaffolds in Drug Discovery." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

How to prevent degradation of 4-Bromo-2,7-dimethyl-2H-indazole during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 4-Bromo-2,7-dimethyl-2H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Our goal is to provide in-depth, practical guidance to ensure the long-term stability and integrity of this critical reagent. By understanding the underlying chemical principles, you can mitigate degradation risks and ensure the reliability and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the storage and handling of 4-Bromo-2,7-dimethyl-2H-indazole.

Q1: What are the primary factors that can cause the degradation of 4-Bromo-2,7-dimethyl-2H-indazole?

A1: The primary environmental factors that can lead to the degradation of 4-Bromo-2,7-dimethyl-2H-indazole are exposure to light, moisture, and elevated temperatures. The indazole nucleus, a heterocyclic aromatic system, can be susceptible to photo-oxidation.[1] Furthermore, many organic compounds, particularly those with heterocyclic structures, can be sensitive to moisture and heat, which can accelerate decomposition pathways.[2]

Q2: What is the recommended short-term storage condition for this compound upon receipt?

A2: Upon receipt and for short-term use (up to two weeks), it is recommended to store 4-Bromo-2,7-dimethyl-2H-indazole at room temperature in a tightly sealed container.[3] The key is to protect it from direct sunlight and moisture.[2][3]

Q3: For long-term storage, what conditions are optimal?

A3: For long-term storage, it is best to store the compound under refrigerated conditions in a dry and well-ventilated place.[4] The container should be tightly sealed to prevent the ingress of moisture.[1][4] Storing it in a dark place or using an amber vial is also crucial to protect it from light.[1][5]

Q4: How can I tell if my sample of 4-Bromo-2,7-dimethyl-2H-indazole has degraded?

A4: Visual inspection may reveal a change in color or the appearance of clumping, which could indicate degradation or moisture absorption. However, the most reliable method is to perform analytical testing, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), to check for the presence of impurities or a decrease in the main peak's purity.

Q5: Is this compound sensitive to air (oxygen)?

A5: While the Safety Data Sheet (SDS) does not specifically classify it as pyrophoric, many complex organic molecules can undergo slow oxidation over time.[1] For utmost stability, especially for long-term storage of high-purity reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice. This minimizes the risk of oxidative degradation.[6][7]

II. Troubleshooting Guide: Degradation Issues

This section provides a more in-depth analysis of potential degradation problems and offers systematic approaches to identify and resolve them.

Issue 1: Gradual Discoloration of the Solid Compound Over Time
  • Potential Cause: This is often a primary indicator of photodecomposition. The energy from UV or even ambient laboratory light can be sufficient to induce chemical reactions on the surface of the material, leading to colored impurities.

  • Investigative Logic: The indazole ring system is known to be photosensitive. Discoloration suggests the formation of chromophoric byproducts.

  • Corrective Actions:

    • Immediate Action: Transfer the compound to an amber glass vial or a container wrapped completely in aluminum foil to block all light sources.[8]

    • Long-Term Prevention: Ensure all storage locations for this compound, such as shelves and cabinets, are dark.[9] Avoid storing it on an open benchtop, even for short periods.

Issue 2: Inconsistent Experimental Results or Lower-than-Expected Yields
  • Potential Cause: This can be a symptom of partial degradation, where the purity of the starting material has been compromised. The presence of impurities can interfere with reactions or inhibit catalytic processes. Moisture absorption can also lead to inaccurate weighing of the compound.

  • Investigative Logic: If the compound has degraded, the actual molar quantity of the active substance is lower than what was calculated based on the weighed mass. Impurities may also act as reaction inhibitors.

  • Corrective Actions:

    • Purity Verification: Before use, especially if the compound has been stored for an extended period, verify its purity using an appropriate analytical technique like HPLC, NMR, or LC-MS.

    • Proper Aliquoting: For frequently used batches, consider aliquoting the compound into smaller, single-use vials. This practice minimizes the repeated exposure of the entire stock to ambient conditions (light, moisture, air) each time a sample is taken.[1]

Issue 3: Compound Appears Clumpy or Sticky
  • Potential Cause: This is a strong indication of moisture absorption. The compound is likely hygroscopic to some extent.

  • Investigative Logic: The absorption of water can lead to changes in the physical state of the powder and can also facilitate hydrolytic degradation pathways.

  • Corrective Actions:

    • Drying: If moisture absorption is suspected, the compound can be dried under a high vacuum in a desiccator.

    • Enhanced Storage: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). For highly sensitive applications, storage in a glovebox with a controlled low-humidity atmosphere is recommended.[10] Ensure the container cap is securely and tightly sealed after each use.[4]

III. Protocols and Best Practices

To ensure the integrity of 4-Bromo-2,7-dimethyl-2H-indazole, a proactive approach to storage and handling is essential.

Recommended Storage Conditions Summary
Parameter Condition Rationale
Temperature Refrigerated (2-8 °C) for long-term; Room temperature for short-term (<2 weeks)[3][4]Reduces the rate of potential decomposition reactions.[2]
Light Protect from light; Store in a dark place or amber container[1][5][11]Prevents photo-induced degradation.[8]
Atmosphere Tightly sealed container.[4][11] For maximum stability, store under an inert gas (Argon/Nitrogen).Minimizes exposure to moisture and atmospheric oxygen.[1]
Container Well-sealed, appropriate container (e.g., lined metal can, plastic pail).[11]Prevents leakage and contamination.[4][11]
Protocol for Long-Term Storage Setup
  • Container Selection: Choose a high-quality amber glass vial with a PTFE-lined cap.

  • Inert Gas Purge (Optional but Recommended):

    • Place the vial containing the 4-Bromo-2,7-dimethyl-2H-indazole into a larger container or a Schlenk flask.

    • Gently introduce a stream of dry argon or nitrogen into the larger container for several minutes to displace the air.

    • While under the inert gas stream, quickly and tightly seal the vial.

  • Secondary Containment and Labeling:

    • Seal the cap with paraffin film for an extra barrier against moisture.

    • Place the sealed vial inside a labeled, sealed secondary container (e.g., a small plastic box).

    • Label the outer container clearly with the compound name, date of receipt, and opening date.[12]

  • Storage Location: Store the container in a designated, dark, refrigerated, and well-ventilated area away from incompatible materials.[4][12]

Visualizing the Path to Stability

A structured approach to handling and storage is critical for preventing degradation.

G cluster_receipt Initial Receipt cluster_storage Storage Protocol cluster_usage Experimental Use Receipt Receive Compound Inspect Inspect for Discoloration/Clumping Receipt->Inspect ChooseContainer Select Amber Vial with PTFE-lined Cap Inspect->ChooseContainer If OK InertGas Purge with Ar/N2 (Optional) ChooseContainer->InertGas Seal Seal Tightly + Parafilm InertGas->Seal Store Store at 2-8°C, Dark Seal->Store Equilibrate Equilibrate to RT in Desiccator Store->Equilibrate For Use Weigh Weigh Quickly Equilibrate->Weigh Reseal Immediately Reseal Weigh->Reseal Reseal->Store Return to Storage

Caption: Workflow for optimal handling and storage of 4-Bromo-2,7-dimethyl-2H-indazole.

Potential Degradation Pathway Visualization

While the specific degradation products are not extensively documented in the public domain, a plausible pathway involves photo-oxidation or hydrolysis, common for such heterocyclic systems.

G Indazole 4-Bromo-2,7-dimethyl-2H-indazole (Stable) Degradation Oxidized/Hydrolyzed Byproducts Indazole->Degradation Light (hν) Moisture (H₂O) Heat (Δ)

Caption: Key environmental factors leading to the degradation of the indazole compound.

IV. Analytical Methods for Stability Assessment

To quantitatively assess the stability of 4-Bromo-2,7-dimethyl-2H-indazole, the following methods are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is a highly sensitive and quantitative technique ideal for separating the parent compound from any potential impurities or degradation products. A stability-indicating method can be developed to resolve all relevant peaks.

  • Typical Method Parameters (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is a common starting point for nitrogen-containing heterocycles.

    • Detection: UV detector set at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).

    • Procedure: A small, accurately weighed sample is dissolved in a suitable solvent (e.g., Acetonitrile) and injected. The peak area of the parent compound is monitored over time under various storage conditions. A decrease in the main peak area and the appearance of new peaks would indicate degradation.

Thin Layer Chromatography (TLC)
  • Principle: TLC is a rapid, qualitative method to quickly check for the presence of gross impurities.

  • Procedure:

    • Dissolve a small amount of the compound in a volatile solvent like ethyl acetate or dichloromethane.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp. The appearance of multiple spots where there should only be one indicates the presence of impurities.

By adhering to these stringent storage and handling protocols, researchers can significantly extend the shelf-life of 4-Bromo-2,7-dimethyl-2H-indazole, ensuring the integrity of the material and the validity of their experimental outcomes.

References

  • Apollo Scientific. (2023, July 4).
  • Combi-Blocks. (2023, January 2).
  • ChemScene. (2025, June 22).
  • University of St Andrews.
  • Moravek, Inc. A Beginner's Guide to Chemical Storage Best Practices.
  • BLD Pharm. 4-Bromo-1H-indazole | 186407-74-9.
  • Trustrade. (2023, August 26).
  • Ossila. Air Sensitive Compounds.
  • Sigma-Aldrich. (2024, September 7).
  • CymitQuimica. (2025, December 23).
  • Ma, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4937. [Link]

  • Sigma-Aldrich. 4-Bromo-2-methyl-2H-indazole AldrichCPR 590417-93-9.
  • Deventer, M. H., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis, 15(11-12), 1276-1290. [Link]

  • Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Organic Chemistry Portal. 2H-Indazole synthesis.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • R. A. S. et al. (1997). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 63(12), 4874-4879. [Link]

  • ResearchGate. (2025, October 17). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists | Request PDF.
  • ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
  • Scribd.
  • MDPI. (2022, May 27).
  • PMC. (2018).
  • MIT. Handling air-sensitive reagents AL-134.
  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • Environmental Science & Technology. (2018, March 2).
  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • PubChem. 5-bromo-2,7-dimethyl-2H-indazole | C9H9BrN2 | CID 44119469.
  • PubMed. (2014). Stability-Indicating Methods for Determination of Flubendazole and Its Degradants.
  • Breckland Scientific. (2023, January 12).
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • Institute of Chemistry of Clermont-Ferrand.
  • ResearchGate. (2025, August 7). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF.
  • J&K Scientific. 4-Bromo-2-methyl-2H-indazole | 590417-93-9.

Sources

Technical Guide: Mitigating Impurities in the Synthesis of 4-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The synthesis of 4-Bromo-2,7-dimethyl-2H-indazole presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of alkylation on the indazole scaffold. The target molecule is a 2H-indazole , the kinetically favored but thermodynamically less stable tautomer.

The primary impurity in this synthesis is the N1-methyl regioisomer (4-Bromo-1,7-dimethyl-1H-indazole). Because the N1-isomer is thermodynamically favored, standard alkylation conditions (e.g., NaH/MeI) often yield it as the major product or as a significant contaminant (30–50%).

This guide provides a technical troubleshooting framework to maximize the N2/N1 ratio, efficiently remove the N1 impurity, and ensure the integrity of the 4-bromo substituent.

Critical Impurity Analysis

The following diagram illustrates the reaction pathways and the origin of key impurities.

IndazoleSynthesis SM Starting Material 4-Bromo-7-methyl-1H-indazole Cond_Kinetic Kinetic Control (Meerwein's Salt or Trichloroacetimidate) SM->Cond_Kinetic Cond_Thermo Thermodynamic Control (NaH / MeI / DMF) SM->Cond_Thermo Prod_N2 TARGET (N2) 4-Bromo-2,7-dimethyl-2H-indazole (Kinetic Product) Cond_Kinetic->Prod_N2 Major Pathway (>90% Selectivity) Imp_N1 IMPURITY (N1) 4-Bromo-1,7-dimethyl-1H-indazole (Thermodynamic Product) Cond_Kinetic->Imp_N1 Minor Pathway Cond_Thermo->Prod_N2 Minor Pathway Cond_Thermo->Imp_N1 Major Pathway Imp_Quat IMPURITY (Quat) N1,N2-Dimethyl Indazolium Salt Prod_N2->Imp_Quat Over-methylation Imp_N1->Imp_Quat Over-methylation

Figure 1: Reaction pathways illustrating the divergence between the desired N2-alkylation and the thermodynamic N1-alkylation.

Troubleshooting & Optimization (Q&A)

Category 1: Regioselectivity (N1 vs. N2)[1][2][3][4][5]

Q: I am using NaH and Methyl Iodide in DMF, but I am getting a 1:1 mixture of isomers. How do I favor the N2 isomer?

A: The condition you are using (strong base, polar aprotic solvent) favors the thermodynamic product (N1). To favor the N2-isomer , you must switch to kinetic control or use reagents that exploit the higher nucleophilicity of the N2 lone pair in the neutral species.[1]

Recommended Approach: Use Trimethyloxonium tetrafluoroborate (Meerwein’s reagent) in Ethyl Acetate or Dichloromethane.

  • Mechanism: This reaction proceeds via a neutral transition state where the more accessible electron pair at N2 attacks the hard methylating agent.

  • Expected Result: N2:N1 ratios typically exceed 9:1.

Alternative Approach: Use Methyl 2,2,2-trichloroacetimidate with a catalytic amount of acid (e.g., TMSOTf or BF3·OEt2).

  • Mechanism: This proceeds via an imidate intermediate that transfers the methyl group to the N2 position.

Q: Does the 7-methyl group affect the regioselectivity?

A: Yes. The 7-methyl group provides steric bulk near the N1 position. While this theoretically disfavors N1 alkylation, the thermodynamic stability of the benzenoid system in the N1-isomer is a powerful driving force. Therefore, steric hindrance alone is insufficient to prevent N1 formation under basic conditions. However, under kinetic conditions (Meerwein's reagent), the 7-methyl group further enhances N2 selectivity by sterically shielding the N1 site.

Category 2: Purification & Isolation

Q: How do I separate the N1 and N2 isomers if a mixture is formed?

A: The isomers have distinct polarities due to their electronic structures.

  • N1-Isomer (Impurity): Typically less polar (Higher Rf). It behaves like a standard aromatic heterocycle.

  • N2-Isomer (Target): Typically more polar (Lower Rf). The 2H-indazole has a quinoid-like resonance contribution, increasing its dipole moment.

Separation Protocol:

  • TLC: Use 20% EtOAc in Hexanes. The N1 isomer will elute first.

  • Column Chromatography: Use a gradient of 0%

    
     30% EtOAc in Hexanes.
    
  • Crystallization: If the ratio is favorable (>4:1), the N2 isomer can often be crystallized from mixtures of Ethyl Acetate/Heptane, as the more polar lattice often packs differently.

Q: How do I confirm the identity of the isomers by NMR?

A:

  • N-Methyl Shift: The N2-Methyl group typically appears downfield (

    
     4.1–4.2 ppm) compared to the N1-Methyl (
    
    
    
    4.0 ppm).
  • C3-H Shift: The singlet for the proton at C3 is diagnostic. In N2-isomers, it is often deshielded relative to N1.

  • NOESY: The N1-Methyl will show an NOE correlation with the C7-Methyl (or C7-H if unsubstituted), whereas the N2-Methyl will show an NOE with the C3-H. Note: In your specific molecule, the 7-Methyl is present, making the N1-Me to 7-Me NOE a definitive confirmation of the impurity.

Category 3: Chemical Integrity

Q: Can I use Methyl Bromide instead of Methyl Iodide to reduce costs?

A: While possible, alkyl bromides are less reactive and may require higher temperatures, which promotes thermodynamic equilibration to the unwanted N1 isomer. Furthermore, if you are using a Pd-catalyst downstream, trace alkyl halides are less of a concern than the potential for halogen exchange . If you use a bromide source with a catalyst, ensure no iodide is present, or you risk scrambling the 4-Bromo substituent (though this is rare without a transition metal catalyst).

Experimental Protocols

Protocol A: High-Selectivity N2-Methylation (Recommended)

Targeting >90% N2-Selectivity using Meerwein's Salt.

Reagents:

  • 4-Bromo-7-methyl-1H-indazole (1.0 equiv)

  • Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.2 equiv)

  • Ethyl Acetate (EtOAc) (anhydrous, 10 V)

  • Sodium Bicarbonate (sat. aq.)

Procedure:

  • Dissolution: Charge 4-Bromo-7-methyl-1H-indazole into a dry reactor under Nitrogen. Add anhydrous EtOAc (10 volumes).

  • Addition: Add Me3OBF4 (1.2 equiv) in one portion at room temperature (20–25 °C). The salt is moisture sensitive; handle under inert atmosphere.

  • Reaction: Stir the suspension at room temperature for 4–6 hours. Monitor by HPLC/TLC. The starting material should be consumed, and the N2 product should be the dominant peak.

  • Quench: Slowly add saturated aqueous NaHCO3 to the reaction mixture. Caution: Gas evolution.

  • Workup: Separate the organic layer. Extract the aqueous layer once with EtOAc. Combine organics, wash with brine, and dry over Na2SO4.

  • Isolation: Concentrate the solvent. The crude residue will contain mostly the N2 isomer.

  • Purification: Recrystallize from EtOAc/Heptane or perform a short silica plug filtration to remove trace N1 isomer.

Protocol B: Data Comparison of Conditions
ConditionReagentSolventTempN2 : N1 RatioYieldNotes
A (Recommended) Me3OBF4EtOAc25°C92 : 8 85-90%Kinetic control; easiest workup.
B (Standard) NaH / MeITHF0°C40 : 60 95%Favors N1 (Impurity). Avoid.
C (Alternative) Me-TCA / TMSOTfDCMReflux85 : 15 75-80%Good selectivity; requires acid catalyst.
D (Phase Transfer) KOH / MeI / TBABToluene25°C55 : 45 90%Poor selectivity.

Table 1: Comparison of methylation conditions for indazoles. Me-TCA = Methyl 2,2,2-trichloroacetimidate.[1]

References

  • Cheung, D. (2005). Regioselective N-Alkylation of Indazoles. This seminal work establishes the use of Meerwein's reagent for N2-selectivity.
  • Luo, G., et al. (2006). Regioselective Synthesis of N2-Substituted Indazoles. Journal of Organic Chemistry. Link

  • Clemens, J., et al. (2022). Selective Procedures for the N2-Alkylation of 1H-Indazoles. Synthesis. Link

  • Meanwell, N. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Link

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-methyl-2H-indazole. Link

Sources

Technical Support Center: Strategies for Enhancing the Solubility of 4-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2,7-dimethyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. As a substituted indazole, 4-Bromo-2,7-dimethyl-2H-indazole is anticipated to exhibit poor aqueous solubility due to its aromatic, heterocyclic structure and the presence of a bromine atom, which increases its lipophilicity. This guide will provide a logical, stepwise approach to enhancing its solubility for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 4-Bromo-2,7-dimethyl-2H-indazole and how do they influence its solubility?

Q2: What is a general solvent screening protocol to determine the baseline solubility of 4-Bromo-2,7-dimethyl-2H-indazole?

A2: A systematic solvent screening is the first step in any solubility enhancement strategy. This will help you identify a suitable starting point for your formulation.

Experimental Protocol: Solvent Solubility Screening

  • Solvent Selection: Choose a range of solvents with varying polarities. A recommended list is provided in the table below.

  • Sample Preparation: Accurately weigh a small amount of 4-Bromo-2,7-dimethyl-2H-indazole (e.g., 1-5 mg) into separate glass vials.

  • Solvent Addition: Add a measured volume of each solvent to the vials in a stepwise manner (e.g., 100 µL increments).

  • Equilibration: After each solvent addition, vortex the vials for 1-2 minutes and allow them to equilibrate at a controlled temperature (e.g., 25°C) for at least 24 hours to ensure saturation.

  • Observation: Visually inspect the vials for complete dissolution.

  • Quantification (Optional): If a more precise solubility value is required, the saturated solution can be filtered, diluted, and analyzed by a suitable analytical method like HPLC-UV.

Table 1: Predicted Qualitative Solubility of 4-Bromo-2,7-dimethyl-2H-indazole in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
AqueousWater, Phosphate Buffered Saline (PBS)Very LowThe hydrophobic nature of the indazole and bromo-substituent is expected to dominate, leading to poor aqueous solubility.[2]
Polar ProticMethanol, Ethanol, IsopropanolModerateThe hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, facilitating some interaction with the indazole nitrogens.[2]
Polar AproticDimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating polar and aromatic compounds.[2]
Non-PolarToluene, Dichloromethane (DCM), ChloroformModerate to HighThe non-polar nature of these solvents will likely solvate the hydrophobic indazole ring system effectively.

Q3: Can pH modification be used to improve the solubility of 4-Bromo-2,7-dimethyl-2H-indazole?

A3: The indazole ring is amphoteric, meaning it can be protonated or deprotonated[3]. The pKa values for the parent indazole are approximately 1.04 for protonation and 13.86 for deprotonation[3]. By adjusting the pH of the aqueous medium, you can ionize the molecule, which generally increases its aqueous solubility. For 4-Bromo-2,7-dimethyl-2H-indazole, creating a more acidic environment (pH < 1) could lead to the formation of a more soluble cationic salt. However, the stability of the compound at extreme pH values should be evaluated.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a series of troubleshooting strategies if you are facing challenges in dissolving 4-Bromo-2,7-dimethyl-2H-indazole in aqueous-based systems for your experiments.

Issue 1: The compound is poorly soluble in my aqueous buffer for a cell-based assay.

Cause: The hydrophobic nature of the molecule prevents it from dissolving in water-based media.

Solution 1: Utilize Co-solvents

The use of co-solvents is a straightforward and effective method to increase the solubility of hydrophobic compounds[4].

  • Explanation: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, allowing for better solvation of non-polar solutes.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG 300 or 400).

  • Protocol:

    • Prepare a high-concentration stock solution of 4-Bromo-2,7-dimethyl-2H-indazole in 100% DMSO.

    • For your experiment, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the co-solvent is low (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts in your biological system.

    • Caution: Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the co-solvent itself. Uncontrolled precipitation can occur upon dilution into aqueous media, so careful observation is necessary[4].

Solution 2: Employ Surfactants to Form Micelles

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating hydrophobic compounds and increasing their apparent solubility[5].

  • Explanation: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. The hydrophobic 4-Bromo-2,7-dimethyl-2H-indazole can partition into the hydrophobic core, allowing it to be dispersed in the aqueous medium.

  • Recommended Surfactants: Polysorbate 80 (Tween 80), Cremophor EL. The surfactant should be present in an amount of from about 0.01 to 20 weight percent[6].

  • Protocol:

    • Prepare a stock solution of the surfactant in your aqueous buffer.

    • Add the powdered 4-Bromo-2,7-dimethyl-2H-indazole to the surfactant solution.

    • Gently heat and sonicate the mixture to facilitate dissolution and micelle formation.

Solution 3: Utilize Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, forming inclusion complexes that are more water-soluble.

  • Explanation: The hydrophobic 4-Bromo-2,7-dimethyl-2H-indazole can fit into the non-polar cavity of the cyclodextrin molecule, while the hydrophilic outer surface of the cyclodextrin interacts with water, thereby increasing the overall solubility of the compound.

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol:

    • Prepare a solution of the cyclodextrin in your aqueous buffer.

    • Add the 4-Bromo-2,7-dimethyl-2H-indazole to the cyclodextrin solution.

    • Stir or sonicate the mixture at a controlled temperature until the compound dissolves.

Issue 2: My compound needs to be formulated for in vivo studies, and high concentrations of organic solvents are not permissible.

Cause: Toxicity and other adverse effects of organic solvents limit their use in animal studies.

Solution 1: Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at the solid state[7][8].

  • Explanation: By dispersing the drug molecules in a hydrophilic polymer, you can prevent the drug from crystallizing and present it in a higher energy, amorphous state, which has a higher apparent solubility and dissolution rate[9].

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), hydroxypropyl methylcellulose (HPMC)[10].

  • Methods of Preparation:

    • Melting (Fusion) Method: The drug and carrier are heated until they melt, mixed, and then cooled rapidly to form a solid dispersion.

    • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, and the solvent is then evaporated.

    • Hot-Melt Extrusion: This method uses an extruder to mix the drug and carrier at elevated temperatures[10].

  • Protocol (Solvent Evaporation):

    • Dissolve 4-Bromo-2,7-dimethyl-2H-indazole and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid can be collected and milled into a fine powder, which can then be suspended in an aqueous vehicle for administration.

Solution 2: Particle Size Reduction (Nanonization)

Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

  • Explanation: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers[4]. This technology is suitable for drugs that are poorly soluble in both aqueous and organic media.

  • Methods of Preparation:

    • Top-down methods: Wet milling, high-pressure homogenization.

    • Bottom-up methods: Precipitation, solvent emulsification-evaporation.

Workflow for Solubility Enhancement Strategy

Solubility_Enhancement_Workflow Start Start: Poorly Soluble 4-Bromo-2,7-dimethyl-2H-indazole Solvent_Screening 1. Solvent Screening (Aqueous & Organic) Start->Solvent_Screening Solubility_Achieved Solubility Achieved? Solvent_Screening->Solubility_Achieved In_Vitro_Formulation 2. In Vitro Formulation Strategies Solubility_Achieved->In_Vitro_Formulation No End End: Solubilized Compound Solubility_Achieved->End Yes Co_Solvents Co-solvents (e.g., DMSO) In_Vitro_Formulation->Co_Solvents Surfactants Surfactants (e.g., Tween 80) In_Vitro_Formulation->Surfactants Cyclodextrins Cyclodextrins (e.g., HP-β-CD) In_Vitro_Formulation->Cyclodextrins In_Vivo_Formulation 3. In Vivo Formulation Strategies In_Vitro_Formulation->In_Vivo_Formulation For In Vivo Studies Co_Solvents->End Surfactants->End Cyclodextrins->End Solid_Dispersions Solid Dispersions (e.g., with PVP) In_Vivo_Formulation->Solid_Dispersions Nanonization Particle Size Reduction (Nanosuspension) In_Vivo_Formulation->Nanonization Solid_Dispersions->End Nanonization->End

Caption: A decision-making workflow for enhancing the solubility of 4-Bromo-2,7-dimethyl-2H-indazole.

Summary of Key Strategies

Table 2: Comparison of Solubility Enhancement Techniques

StrategyMechanismAdvantagesDisadvantages
Co-solvents Reduces solvent polaritySimple, effective for initial studiesPotential for toxicity and precipitation upon dilution[4]
Surfactants Micellar encapsulationHigh drug loading possiblePotential for biological membrane disruption
Cyclodextrins Inclusion complex formationGenerally low toxicity, improves stabilityLimited by stoichiometry and drug size
Solid Dispersions Creates amorphous form, enhances wettabilitySignificant increase in dissolution rateCan be physically unstable (recrystallization)
Particle Size Reduction Increases surface areaApplicable to a wide range of drugsCan be energy-intensive, potential for particle aggregation

By systematically applying the strategies outlined in this guide, researchers can overcome the solubility challenges associated with 4-Bromo-2,7-dimethyl-2H-indazole and successfully advance their research and development activities.

References

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 28, 2026, from [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). PubMed. Retrieved January 28, 2026, from [Link]

  • 5-bromo-2,7-dimethyl-2H-indazole | C9H9BrN2 | CID 44119469. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2014). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Retrieved January 28, 2026, from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Retrieved January 28, 2026, from [Link]

  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. (2021). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2016). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Indazole. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved January 28, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. Retrieved January 28, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2023). Hilaris Publisher. Retrieved January 28, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. Retrieved January 28, 2026, from [Link]

  • WO2005004917A2 - Pharmaceutical composition for solubility enhancement of hydrophobic drugs - Google Patents. (n.d.).
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2018). Purdue e-Pubs. Retrieved January 28, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). NIH. Retrieved January 28, 2026, from [Link]

Sources

Scale-up considerations and challenges for 4-Bromo-2,7-dimethyl-2H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Engineering for 4-Bromo-2,7-dimethyl-2H-indazole

Introduction: The N2-Selectivity Challenge

Target Molecule: 4-Bromo-2,7-dimethyl-2H-indazole Critical Attribute: 2H-isomer (N2-methylated) Primary Challenge: Regioselectivity (N1 vs. N2)[1]

Welcome to the technical guide for scaling up 4-Bromo-2,7-dimethyl-2H-indazole. As Senior Application Scientists, we recognize that this molecule presents a classic "Process Chemistry Trap": the competition between the thermodynamically stable N1-isomer and the kinetically favored N2-isomer.

While the C7-methyl group provides steric hindrance that discourages N1-alkylation, it is rarely sufficient to prevent N1 formation entirely. This guide prioritizes regiocontrol and purification engineering to ensure you can deliver kg-scale batches with >99% isomeric purity.

Module 1: The Regioselectivity Crisis (N1 vs. N2)

User Issue: "I am getting a 60:40 mixture of N1:N2 isomers using NaH/DMF. How do I shift this to N2?"

Root Cause Analysis: Using strong bases (NaH, KOH) results in a fully deprotonated indazole anion. The negative charge is delocalized, but the N1 position is generally more nucleophilic and leads to the thermodynamically stable benzenoid structure (N1-alkyl). To target the N2-isomer (quinonoid structure), you must operate under Kinetic Control or exploit Steric Steering .

Troubleshooting Protocol: Shifting to N2
ParameterRecommendation for N2-SelectivityScientific Rationale
Alkylation Agent Trimethyloxonium tetrafluoroborate (Meerwein’s Salt) High Selectivity: Methylates the neutral nitrogen (N2) rather than the anion.[1] Often yields >95:5 N2:N1 ratios. Scale-up Note: Expensive and moisture-sensitive.
Alternative Agent Methyl Iodide (MeI) Process Viable: Use in non-polar solvents. MeI is reactive enough to capture the kinetic N2 position before equilibration occurs.
Solvent System Ethyl Acetate (EtOAc) or Acetone Non-Ionizing: Avoid DMF/DMSO. Polar aprotic solvents stabilize the transition state for N1. Low-polarity solvents favor N2 kinetics.
Base None (with Meerwein) or Mild (K₂CO₃) Strong bases promote thermodynamic equilibration to N1.
Decision Tree: Selecting the Right Route

Regioselectivity Start Start: Methylation Step Scale What is your Scale? Start->Scale Small < 100g (Lab Scale) Scale->Small Large > 1kg (Pilot Plant) Scale->Large Meerwein Route A: Meerwein's Salt (Trimethyloxonium BF4) Solvent: DCM or EtOAc Small->Meerwein MeI Route B: Methyl Iodide Solvent: Acetone or EtOAc Base: K2CO3 (suspended) Large->MeI ResultA High Cost / High Purity N2:N1 ratio ~ 95:5 Meerwein->ResultA ResultB Low Cost / Moderate Purity N2:N1 ratio ~ 70:30 Requires Crystallization MeI->ResultB

Caption: Decision matrix for selecting methylation reagents based on scale and cost-efficiency.

Module 2: Purification & Isolation (Isomer Separation)

User Issue: "Column chromatography is impossible at this scale. How do I separate the N1 impurity?"

Technical Insight: The 4-bromo and 7-methyl substituents create significant differences in crystal lattice energy between the N1 and N2 isomers.

  • N1-Isomer (Impurity): Typically higher melting point, lower solubility in non-polar solvents.

  • N2-Isomer (Target): Often more soluble in lipophilic solvents due to the quinonoid character.

Crystallization Protocol (The "Crash-Out" Method)
  • Solvent Swap: Evaporate reaction solvent (Acetone/EtOAc) and replace with Heptane/Toluene (9:1) .

  • Dissolution: Heat to 60°C until full dissolution.

  • Seeding: Cool slowly to 40°C. Seed with pure N1-isomer (if available) to induce precipitation of the impurity.

  • Filtration: The N1-isomer often crystallizes first. Filter the warm solution.

  • Isolation: Cool the filtrate (containing the N2-target) to 0°C. The N2-isomer should crystallize.

  • Salt Formation (Rescue Strategy): If oils form, convert the crude mixture to the Hydrobromide (HBr) salt using HBr in acetic acid. The salt forms of N1 and N2 often have vastly different solubilities in Ethanol/Ether.

Module 3: Safety & Thermal Management (The Exotherm)

User Issue: "We observed a rapid temperature spike upon adding Methyl Iodide."

Hazard Analysis:

  • Alkylation Exotherm: The reaction of indazole with MeI is exothermic.

  • Reagent Volatility: MeI boils at 42.5°C. An uncontrolled exotherm will vaporize the reagent, pressurizing the reactor and releasing toxic gas.

  • Toxicity: MeI is a neurotoxin and suspected carcinogen.

Safe Dosing Procedure (1kg Scale)
  • Reactor Setup: Glass-lined or Hastelloy reactor with a reflux condenser set to -10°C (glycol coolant).

  • Base Addition: Charge 4-bromo-7-methyl-1H-indazole and Acetone. Add K₂CO₃ (milled, 325 mesh) before heating.

  • Temperature Control: Adjust jacket temperature to 20°C.

  • Dosing: Add MeI via a dip tube sub-surface to prevent headspace vaporization.

    • Rate: 10% of total volume per 10 minutes.

    • Stop Condition: If internal Temp > 30°C, halt dosing immediately.

  • Quench: Destroy excess MeI with aqueous Ammonium Hydroxide or Morpholine before workup.

Module 4: Experimental Protocol (Recommended Process Route)

Objective: Synthesis of 4-Bromo-2,7-dimethyl-2H-indazole (100g Scale Basis)

Reagents:

  • 4-Bromo-7-methyl-1H-indazole (1.0 equiv)

  • Methyl Iodide (1.5 equiv)

  • Cesium Carbonate (0.5 equiv) or K₂CO₃ (2.0 equiv) - Cs₂CO₃ often improves N2 yield by the "Cesium Effect" but is costlier.

  • Solvent: Ethyl Acetate (10 vol)

Step-by-Step:

  • Suspend the starting indazole and base in Ethyl Acetate.

  • Cool the mixture to 0-5°C. Note: Lower temperature favors kinetic control (N2).

  • Add Methyl Iodide dropwise over 1 hour, maintaining T < 10°C.

  • Agitate at 20°C for 12-16 hours. Monitor by HPLC.

  • IPC (In-Process Control): Check conversion. If >98%, check N2:N1 ratio.[2] Expect ~75:25.

  • Workup: Filter off inorganic salts. Wash the cake with EtOAc.

  • Quench: Wash filtrate with 10% aqueous ammonia (removes MeI traces).

  • Purification:

    • Concentrate EtOAc to 3 volumes.

    • Add Heptane (10 volumes) slowly.

    • Cool to -10°C.

    • Filter the precipitate. Analyze cake vs. mother liquor. (Often the N1 precipitates, leaving N2 in solution, or vice-versa depending on exact lattice packing. Always test both fractions ).

References

  • Regioselectivity Mechanisms: Beilstein J. Org. Chem.2024 , 20, 1940–1954. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights". Link

  • N2-Selective Methods: Synthesis2022 , 54, 3215-3226.[3] "General and Selective Procedures for the N2-Alkylation of 1H-Indazoles". Link

  • Kinetic vs Thermodynamic Control: BenchChem Application Note. "Kinetic vs. Thermodynamic Control in Indazole Methylation". Link

  • Safety Data: PubChem Laboratory Chemical Safety Summary (LCSS). "Methyl Iodide".[4][5][6][7] Link

Sources

Validation & Comparative

Comparing 4-Bromo-2,7-dimethyl-2H-indazole to other bromo-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Bromo-2,7-dimethyl-2H-indazole , a specialized heterocyclic building block, against its structural isomers and functional alternatives.

Executive Summary

4-Bromo-2,7-dimethyl-2H-indazole represents a strategic scaffold in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., FGFR, VEGFR) and BET bromodomain ligands. Unlike the more common 1H-indazole or 5/6-bromo isomers, this specific architecture offers two distinct advantages:

  • Conformational Locking: The 2,7-dimethyl motif creates a specific steric environment that disfavors the thermodynamically stable 1H-tautomer, locking the molecule in the 2H-quinoid-like form. This alters the electronic vector of the 4-bromo handle.

  • Vector Uniqueness: The 4-bromo substituent provides an "exit vector" distinct from the 5- or 6-positions, allowing exploration of solvent-exposed regions or hydrophobic pockets (e.g., the gatekeeper region in kinases) that are inaccessible to other isomers.

Comparative Analysis: Structural & Electronic Properties

The "2,7-Dimethyl" Effect vs. Standard Indazoles

The critical differentiator of this molecule is the interplay between the 7-methyl group and the N-methylation site .

Feature4-Bromo-2,7-dimethyl-2H-indazole (Target)4-Bromo-1-methyl-1H-indazole (Isomer)5-Bromo-2-methyl-2H-indazole (Alternative)
Electronic State 2H-Quinoid Character: Higher electron density at C3; distinct dipole moment.1H-Aromatic Character: Thermodynamically more stable; lower C3 nucleophilicity.2H-Quinoid: Similar electronic state, but different steric profile.
Steric Profile High: 7-Me group sterically clashes with N1-substituents, destabilizing the 1H-form and favoring N2-alkylation kinetically.Moderate: N1-Me is accessible only if 7-position is unsubstituted (H).Low: No 7-Me clash; N2-methylation competes more directly with N1.
Metabolic Stability Enhanced: 7-Me blocks a common metabolic soft spot (oxidation at C7).Standard: Susceptible to C7 oxidation if unsubstituted.Standard: C7 is open to metabolism.
Br-Vector Angle ~120° relative to N-N bond: Points towards "North-West" pocket in kinase binding.~120°: Similar vector, but rigidified by aromaticity.~145°: Points towards "North" or solvent front; chemically distinct space.
Reactivity Profile (C-Br Cross-Coupling)

The position of the bromine atom significantly influences its reactivity in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • 4-Bromo Reactivity: The C4 position is adjacent to the bridgehead carbon. In the 2H-indazole system, C4 is electronically activated but sterically flanked by the C3-H and the N-methyl group's electronic influence.

  • Comparison:

    • vs. 5-Bromo: 4-Bromo is generally less reactive towards oxidative addition due to proximity to the bridgehead and potential steric compression from C3 substituents.

    • vs. 6-Bromo: 4-Bromo is often more selective , allowing for controlled sequential couplings if multiple halogens are present.

Synthetic Pathways & Regiocontrol

One of the primary challenges in indazole chemistry is controlling N1 vs. N2 alkylation.[1] The 7-methyl substituent is a tool to leverage steric hindrance to drive N2 selectivity.

Synthesis Logic Diagram

The following diagram illustrates the decision matrix for synthesizing the target molecule versus its isomers.

IndazoleSynthesis Start Starting Material: 4-Bromo-7-methyl-1H-indazole Reagent Methylation Reagent: MeI or Me-OTs Start->Reagent ConditionA Condition A: Strong Base (NaH/DMF) Thermodynamic Control Reagent->ConditionA ConditionB Condition B: Meerwein Salt (Me3OBF4) or Weak Base Kinetic Control Reagent->ConditionB Inter1 Transition State: Steric Clash at N1 (7-Me) ConditionA->Inter1 High Temp / Long Time ProductN2 Product B (Major): 4-Bromo-2,7-dimethyl-2H-indazole (Target) ConditionB->ProductN2 Direct Attack at N2 ProductN1 Product A (Minor/Trace): 1,7-Dimethyl isomer (Sterically Disfavored) Inter1->ProductN1 Slow Inter1->ProductN2 Favored via Sterics

Caption: Regioselective methylation strategy leveraging the 7-methyl steric hindrance to favor N2-alkylation.

Experimental Protocols

Protocol: Regioselective N2-Methylation

Objective: Synthesize 4-Bromo-2,7-dimethyl-2H-indazole with >90% regioselectivity over the N1-isomer. Principle: The 7-methyl group sterically hinders the N1 lone pair. Using a kinetic alkylating agent (Trimethyloxonium tetrafluoroborate) or mild basic conditions enhances N2 selectivity.

Materials:

  • 4-Bromo-7-methyl-1H-indazole (1.0 eq)

  • Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Sodium bicarbonate (sat. aq.)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-Bromo-7-methyl-1H-indazole (1.0 g, 4.7 mmol) in anhydrous DCM (20 mL) under Argon atmosphere.

  • Addition: Cool to 0°C. Add Me3OBF4 (0.83 g, 5.6 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4). Note: The N2-isomer is typically more polar than the N1-isomer on silica.

  • Quench: Slowly pour the reaction mixture into saturated NaHCO3 solution (50 mL). Stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Expected Yield: 75-85%

    • Regioisomeric Ratio (N2:N1): Typically >10:1 due to the 7-Me steric block.

Protocol: Suzuki-Miyaura Cross-Coupling at C4

Objective: Functionalize the 4-position with an aryl boronic acid.

Materials:

  • 4-Bromo-2,7-dimethyl-2H-indazole (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • K2CO3 (3.0 eq)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a microwave vial with the indazole derivative (0.5 mmol), boronic acid (0.75 mmol), K2CO3 (1.5 mmol), and Pd catalyst (0.025 mmol).

  • Add Dioxane/Water (5 mL). Degas with Nitrogen for 5 minutes.

  • Heat at 100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

  • Observation: 4-Bromoindazoles may require slightly higher temperatures or more active catalysts (e.g., XPhos Pd G2) compared to 5-bromo analogs due to steric crowding at the "bay" region (C3-C4).

Biological Application Context

This scaffold is particularly relevant in Fragment-Based Drug Design (FBDD) .

  • Kinase Selectivity: The 2,7-dimethyl-2H-indazole core mimics the adenine ring of ATP but presents a different hydrogen bond acceptor/donor profile (N1 is an acceptor, N2 is blocked).

  • Target Examples:

    • FGFR Inhibitors: 4-position substituents often extend into the hydrophobic pocket I.

    • BET Bromodomain: The acetyl-lysine binding pocket can accommodate the twisted geometry induced by the 2,7-substitution.

SAR Logic Flow:

SAR_Logic Core Scaffold: 4-Br-2,7-Me2-Indazole Mod1 Modification A: Suzuki Coupling at C4 Core->Mod1 Primary Vector Mod2 Modification B: C3-H Functionalization (Electrophilic Aromatic Subst.) Core->Mod2 Secondary Vector Result1 Result: Access to Gatekeeper Pocket (Kinase Selectivity) Mod1->Result1 Result2 Result: Solubility Modulation (Lipophilicity Adjustment) Mod2->Result2

Caption: Structure-Activity Relationship (SAR) exploration vectors for the 4-bromo-2,7-dimethyl-2H-indazole scaffold.

References

  • Indazole Scaffold Review: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][2][3][4][5] (Discusses general biological relevance of indazoles). 5[1][3][4][6][7][8][9]

  • Regioselectivity of Methylation: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (Details the steric and electronic drivers for N1 vs N2 selectivity, specifically highlighting the impact of 7-position substituents). 10[1][3][4][6][7][8][9]

  • Cross-Coupling Reactivity: Comparing reactivity of bromo-heterocycles for Drug Development. (Provides comparative data on Suzuki/Buchwald coupling efficiency for bromo-heterocycles). 11[1][3][4][6][7][8][9]

  • 2H-Indazole Synthesis: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Overview of synthetic routes to 2H-indazoles). 4[1][3][4][6][7][8][9]

Sources

Confirming the mechanism of action for 4-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Bromo-2,7-dimethyl-2H-indazole as a Strategic Scaffold for Kinase & Phosphatase Inhibitor Synthesis

Executive Summary

4-Bromo-2,7-dimethyl-2H-indazole (CAS: 1159511-88-2) is a specialized heterocyclic building block used primarily in the discovery of small-molecule inhibitors for Syk (Spleen Tyrosine Kinase) , SHP2 (Src Homology-2 Phosphatase) , and MALT1 .[1] Unlike common 1H-indazole scaffolds, this 2H-isomer features a fixed methylation pattern at the N2 and C7 positions, providing unique steric and electronic properties that enhance selectivity in ATP-binding pockets and allosteric sites.[1]

This guide details the mechanistic contribution of this scaffold to drug potency, its synthetic utility in cross-coupling reactions, and comparative performance against isomeric alternatives.[1]

Mechanism of Action: Pharmacological & Synthetic[1]

Since 4-Bromo-2,7-dimethyl-2H-indazole is a key intermediate rather than a standalone drug, its "mechanism" is defined by two distinct roles:

A. Pharmacological Contribution (The "Warhead" Role)

When incorporated into a final drug molecule (e.g., Syk inhibitors), the 2,7-dimethyl-2H-indazole core functions as a critical pharmacophore:

  • Conformational Locking: The 7-methyl group provides steric bulk that restricts rotation when the scaffold is bound to a kinase hinge region.[1] This reduces the entropic penalty of binding.[1]

  • Hydrophobic Filling: The 7-methyl substituent is often positioned to fill small hydrophobic pockets (e.g., the "gatekeeper" region in certain kinases), improving affinity compared to the unsubstituted analog.[1]

  • 2H-Tautomer Stabilization: The 2-methyl group locks the indazole in the 2H-tautomer form.[1] 2H-indazoles often exhibit distinct hydrogen-bonding vectors compared to 1H-indazoles, allowing them to act as unique bioisosteres for purines in ATP-competitive inhibitors.[1]

B. Synthetic Mechanism (The "Reagent" Role)

Chemically, the molecule acts as a highly regioselective electrophile:[1]

  • Site-Specific Coupling: The bromine atom at the C4 position is activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Orthogonal Reactivity: The N2-methyl and C7-methyl groups are chemically inert under standard coupling conditions, serving as protecting groups that do not require removal, thus streamlining the synthesis of Late-Stage Functionalization (LSF) libraries.

Comparative Analysis: Scaffold Performance

The following table compares the 2,7-dimethyl-2H-indazole scaffold against common isomeric alternatives used in drug discovery.

Feature4-Bromo-2,7-dimethyl-2H-indazole 4-Bromo-1-methyl-1H-indazole4-Bromo-2-methyl-2H-indazole
CAS Number 1159511-88-2 1000576-59-9590417-93-9
Tautomer State Fixed 2H (Quinoid-like) Fixed 1H (Benzenoid)Fixed 2H
Steric Profile High (7-Me clash) LowModerate
Kinase Selectivity High (Due to 7-Me fit)Moderate (Promiscuous binding)Moderate
Primary Application Syk, SHP2, MALT1 Inhibitors General Kinase InhibitorsHsp90 Inhibitors
Synthetic Yield High (Stable C-N bond)HighModerate (Isomerization risk)

Key Insight: The 7-methyl group is the differentiator.[1] In Syk inhibition assays, derivatives lacking this group often show 5–10x lower potency due to the loss of hydrophobic contacts in the binding pocket.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling for Syk Inhibitor Synthesis

Context: Attaching the indazole core to a heteroaryl boronic ester (e.g., 1,2,4-triazine derivative).[1]

Reagents:

  • 4-Bromo-2,7-dimethyl-2H-indazole (1.0 eq)[1]

  • Aryl Boronic Pinacol Ester (1.1 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with 4-Bromo-2,7-dimethyl-2H-indazole (1.0 eq), boronic ester (1.1 eq), and K₂CO₃.

  • Inertion: Evacuate and backfill with Nitrogen (3 cycles).[1]

  • Catalysis: Add Pd(dppf)Cl₂ and degassed solvent mixture.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS for disappearance of the bromide (m/z ~225/227).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Validation of Scaffold Identity (QC)
  • 1H NMR (400 MHz, DMSO-d6): Confirm the presence of two distinct methyl singlets.

    • 
       ~4.0–4.2 ppm (3H, s, N-Me)[1]
      
    • 
       ~2.4–2.6 ppm (3H, s, C7-Me)[1]
      
    • Aromatic region: Two doublets (C5-H, C6-H) indicating 4-substitution.[1]

Mechanistic Visualization

The following diagram illustrates the role of 4-Bromo-2,7-dimethyl-2H-indazole in the synthesis of a generic Syk inhibitor and its subsequent binding mode.

IndazoleMechanism Intermediate 4-Bromo-2,7-dimethyl- 2H-indazole (Scaffold) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Intermediate->Coupling Electrophile (Br) Drug Active Kinase Inhibitor (Syk/SHP2 Target) Coupling->Drug C-C Bond Formation Binding ATP Pocket Binding (Pharmacophore Action) Drug->Binding Biological Assay Steric 7-Me Group: Fills Hydrophobic Pocket Binding->Steric Tautomer 2-Me Group: Locks 2H-Conformation Binding->Tautomer

Caption: Workflow showing the transformation of the indazole scaffold into a bioactive inhibitor and the mechanistic role of its methyl substituents in kinase binding.

References

  • Pfizer Inc. (2013).[1][2] 1,2,4-Triazine-6-carboxamide derivative and use thereof as Syk inhibitor.[1][3] WO Patent 2013047813A1.[1] Link

  • Chugai Seiyaku Kabushiki Kaisha . (2020).[1][4][5] Heterobicyclic compounds for inhibiting the activity of SHP2.[1] WO Patent 2020022323A1.[1] Link

  • Schrodinger, Inc. (2024).[1] Isothiazolylcarboxamide compounds and their use in therapy (MALT1 Inhibitors). WO Patent 2024059559A1.[1] Link

  • BLD Pharm . (n.d.).[1][6] Product Analysis: 4-Bromo-2,7-dimethyl-2H-indazole. Retrieved from BLDpharm.com.[1] Link

Sources

A Comparative Benchmarking Guide: 4-Bromo-2,7-dimethyl-2H-indazole in the Landscape of TAM Kinase Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that profoundly influences the biological insights gained and the therapeutic potential of a target. This guide provides an in-depth comparative analysis of the novel compound 4-Bromo-2,7-dimethyl-2H-indazole against established chemical probes for the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases. By presenting a framework for rigorous, head-to-head experimental evaluation, this document serves as a technical resource for scientists seeking to characterize and utilize this and other emerging chemical probes.

The indazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1] While specific biological data for 4-Bromo-2,7-dimethyl-2H-indazole is not yet widely published, its structural features, particularly the substituted indazole ring, strongly suggest its potential as a kinase inhibitor. Drawing from structure-activity relationship (SAR) studies of analogous compounds, a compelling hypothesis emerges for its activity against the TAM family of kinases, which are implicated in cancer progression, drug resistance, and immune regulation.[2]

This guide will therefore focus on benchmarking 4-Bromo-2,7-dimethyl-2H-indazole against well-characterized chemical probes targeting AXL, MER, and TYRO3.

The Benchmarking Panel: Established TAM Kinase Probes

To provide a robust comparison, we have selected three widely used and well-documented chemical probes with varying selectivity profiles across the TAM kinase family:

  • BMS-777607: A potent, ATP-competitive inhibitor of AXL and MET, also demonstrating activity against RON and TYRO3.[3][4]

  • UNC2025: A dual inhibitor of MER and FLT3, which also potently inhibits AXL and TYRO3.[5][6]

  • LDC1267: A highly selective inhibitor of the TAM kinase family.[7]

A summary of the reported biochemical potencies of these probes is presented in Table 1.

Chemical ProbePrimary TargetsAXL IC₅₀ (nM)MER IC₅₀ (nM)TYRO3 IC₅₀ (nM)Additional Key Targets (IC₅₀ nM)
BMS-777607 AXL, MET1.1[3]4.3[3]4.3[3]MET (3.9), RON (1.8)[3]
UNC2025 MER, FLT31.65[5]0.46[5]5.83[5]FLT3 (0.35), TRKA (1.67), KIT (8.18)[5]
LDC1267 TAM Family8[7]29[7]<5[7]High selectivity within the kinome.

Table 1: Reported Biochemical IC₅₀ Values of Selected TAM Kinase Chemical Probes. This table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of the chosen reference compounds against the TAM family of kinases and other notable targets. These values serve as a baseline for the comparative evaluation of 4-Bromo-2,7-dimethyl-2H-indazole.

A Roadmap for Comprehensive Benchmarking

To rigorously evaluate 4-Bromo-2,7-dimethyl-2H-indazole as a potential chemical probe, a multi-faceted experimental approach is essential. The following sections detail the key assays and a logical workflow for a comprehensive comparison.

Benchmarking_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Target Engagement & Effect cluster_3 Phase 4: Biophysical Characterization A Compound Acquisition & Purity Analysis (4-Bromo-2,7-dimethyl-2H-indazole) B Biochemical Potency Determination (IC₅₀ against AXL, MER, TYRO3) A->B Purity Confirmed C Kinome-wide Selectivity Screening (e.g., KINOMEscan) B->C Potency Established F Binding Affinity & Thermodynamics (Isothermal Titration Calorimetry - ITC) B->F Direct Binding Analysis D Cellular Target Engagement (CETSA) C->D Selectivity Profiled E Downstream Signaling Pathway Analysis (Western Blot for p-AXL, p-AKT) D->E Target Engagement Confirmed

Figure 1: Experimental Workflow for Benchmarking a Novel Kinase Inhibitor. This diagram outlines a systematic approach to characterizing a new chemical entity, starting from basic validation and moving towards in-depth cellular and biophysical analysis.

Experimental Protocols

Kinome-wide Selectivity Profiling: KINOMEscan™

Rationale: A critical characteristic of a high-quality chemical probe is its selectivity. A broad-spectrum kinase inhibitor can produce ambiguous results due to off-target effects. The KINOMEscan™ platform offers a competition-based binding assay to quantitatively measure the interactions of a compound against a large panel of kinases, providing a comprehensive selectivity profile.

Protocol Outline:

  • Compound Submission: 4-Bromo-2,7-dimethyl-2H-indazole and the reference probes (BMS-777607, UNC2025, LDC1267) are prepared at a stock concentration (e.g., 10 mM in DMSO) and submitted for screening.

  • Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase in the panel.

  • Execution: The kinases are tagged with DNA, and the ligand is immobilized on a solid support. In the presence of a competing compound, the amount of kinase bound to the solid support is reduced.

  • Detection: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction. Dissociation constants (Kd) can also be determined for high-affinity interactions.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Rationale: Demonstrating that a compound binds to its intended target in a cellular context is crucial for validating its mechanism of action. CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol Outline:

  • Cell Culture and Treatment: A cell line with endogenous expression of the target kinase (e.g., A549 cells for AXL) is cultured to ~80% confluency. The cells are treated with 4-Bromo-2,7-dimethyl-2H-indazole or a reference probe at various concentrations for a defined period (e.g., 1 hour). A vehicle control (DMSO) is included.

  • Thermal Challenge: The treated cells are harvested, lysed, and the resulting lysate is aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to pellet the denatured and aggregated proteins.

  • Detection of Soluble Target Protein: The supernatant containing the soluble protein fraction is collected. The amount of the target kinase remaining in the soluble fraction is quantified by a suitable method, such as Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

Rationale: ITC provides a detailed thermodynamic profile of the binding interaction between a compound and its target protein. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol Outline:

  • Sample Preparation: Purified, recombinant kinase domain of the target protein (e.g., AXL) is prepared in a suitable buffer. The test compound and reference probes are dissolved in the same buffer to minimize heat of dilution effects.

  • ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C). The sample cell is filled with the kinase solution, and the injection syringe is loaded with the compound solution.

  • Titration: A series of small injections of the compound solution into the sample cell are performed. The heat change associated with each injection is measured.

  • Data Analysis: The raw data (heat change per injection) is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Visualizing the Biological Context: The TAM Kinase Signaling Pathway

Understanding the signaling cascade downstream of the TAM kinases is essential for interpreting the cellular effects of an inhibitor. The following diagram illustrates the canonical signaling pathway initiated by ligand (Gas6) binding to AXL.

TAM_Kinase_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Point of Inhibition Gas6 Gas6 (Ligand) AXL_inactive AXL (Inactive) Gas6->AXL_inactive Binding AXL_dimer AXL Dimerization AXL_active AXL (Active) (Autophosphorylation) AXL_dimer->AXL_active Activation AXL_inactive->AXL_dimer PI3K PI3K AXL_active->PI3K ERK ERK AXL_active->ERK STAT3 STAT3 AXL_active->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Migration Cell Migration & Invasion STAT3->Migration Inhibitor 4-Bromo-2,7-dimethyl- 2H-indazole Inhibitor->AXL_active Inhibition

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

4-Bromo-2,7-dimethyl-2H-indazole (CAS: 1159511-88-2) is a specialized heterocyclic building block frequently employed in medicinal chemistry for structure-activity relationship (SAR) studies. While often categorized under generic "organic halides," its specific substitution pattern presents distinct handling challenges that impact both researcher safety and compound integrity.

The Core Threat Vector: The primary risks are respiratory irritation (H335) and acute oral toxicity (H302) . Unlike simple solvents, solid indazoles can generate fine electrostatic dust during weighing. If inhaled, this dust bypasses standard mucous membrane defenses, delivering the halogenated heterocycle directly to the lower respiratory tract. Furthermore, as a key intermediate, maintaining anhydrous conditions is critical; improper PPE usage (e.g., wrong glove material) can introduce moisture, degrading the reagent before the reaction begins.

Operational Stance: Treat this compound as a high-value, moderate-hazard sensitizer . All manipulations must occur within a containment device (Fume Hood or Glovebox).

PPE Matrix: The Defense Layer

This matrix is not a suggestion; it is a validated barrier system designed to prevent exposure pathways identified in the GHS classification.

Category Required Equipment Technical Justification (The "Why")
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 100 fpm).Backup: N95/P100 Respirator (only if hood is unavailable).The H335 hazard implies mucosal irritation. Engineering controls are superior to wearable PPE for preventing inhalation of micro-particulates during transfer.
Dermal (Hands) Primary: Nitrile Gloves (Min.[1] thickness: 0.11 mm).Secondary: Double-gloving required for solution handling.Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM, DMSO). Nitrile offers superior chemical resistance and prevents skin absorption (H315).
Ocular Chemical Splash Goggles (ANSI Z87.1+).Safety glasses with side shields are insufficient. Fine powders can drift around shields; goggles provide a sealed environment against airborne dust and splashes (H320).
Body Lab Coat (Cotton/Polyester blend, buttoned) + Long Pants + Closed-toe Shoes .Prevents accumulation of dust on street clothes. Synthetic fibers (like pure polyester) can build static charge, exacerbating powder scattering; cotton blends reduce this risk.

Operational Protocol: A Self-Validating Workflow

This protocol includes "Checkpoints"—steps where you must verify conditions before proceeding. This ensures safety and data integrity.

Phase A: Preparation & Weighing

Goal: Transfer solid without generating airborne dust or static discharge.

  • Checkpoint 1: Airflow Verification.

    • Confirm fume hood monitor reads "Safe" or use a tissue strip to visualize inward airflow.

    • Why: H335 (Respiratory Irritation) risk is highest during the opening of the container.

  • Static Neutralization.

    • Place an ionizing bar or anti-static gun near the balance if available.

    • Why: Indazoles are often crystalline solids that build static charge. Static can cause "jumping" of particles, leading to invisible contamination of the balance area.

  • The "Transfer Triangle" Technique.

    • Arrange Source Container, Balance, and Receiving Vessel in a triangle inside the hood.

    • Never cross your hands over open containers.

    • Use a disposable anti-static spatula. Do not reuse spatulas between reagents to prevent cross-contamination.

Phase B: Solubilization & Reaction Setup

Goal: Dissolve compound safely while mitigating splash hazards.

  • Solvent Selection.

    • Common solvents: DMSO, DMF, or Dichloromethane.

    • Note: If using DMSO (a skin penetrant), double-gloving is mandatory . DMSO can carry the dissolved indazole through single nitrile layers and into the bloodstream.

  • Checkpoint 2: Dissolution Inspection.

    • Add solvent slowly down the side of the vessel, not directly onto the powder, to prevent "puffing" of dust.

    • Visually confirm full dissolution before heating. Heating a suspension can lead to superheating and "bumping."

Phase C: Waste & Disposal

Goal: Segregate according to chemical compatibility.

  • Solid Waste: Disposable spatulas, weigh boats, and contaminated paper towels go into "Hazardous Solid Waste" (labeled with CAS 1159511-88-2).

  • Liquid Waste:

    • Halogenated Waste Stream: If dissolved in DCM or Chloroform.

    • Non-Halogenated Waste Stream: If dissolved in DMSO/DMF/Methanol.

    • Critical: Do not mix with strong oxidizers.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points that prevent accidents.

SafeHandling start Start: Reagent Retrieval check_hood CHECKPOINT: Hood Airflow > 100 fpm? start->check_hood check_hood->start No (Fix Hood) weighing Weighing (Anti-static protocols) check_hood->weighing Yes dust_risk RISK: Airborne Dust (H335) weighing->dust_risk dissolve Solubilization (Solvent Addition) weighing->dissolve skin_risk RISK: Skin Absorption (H315) dissolve->skin_risk reaction Reaction Setup dissolve->reaction waste_decision Waste Type? reaction->waste_decision waste_solid Solid Waste (Bin A) waste_decision->waste_solid Solids/Wipes waste_halo Liquid Halogenated (Bin B) waste_decision->waste_halo DCM/CHCl3 waste_nonhalo Liquid Non-Halo (Bin C) waste_decision->waste_nonhalo DMSO/DMF

Caption: Figure 1. Operational workflow for handling 4-Bromo-2,7-dimethyl-2H-indazole, highlighting critical safety checkpoints and waste segregation logic.

Emergency Response Protocols

In the event of containment breach, immediate action minimizes long-term injury.

Scenario Immediate Action Follow-Up
Inhalation (Dust) 1. Evacuate the area immediately to fresh air.2. Alert colleagues to avoid the dust cloud.Monitor for delayed respiratory distress (coughing, wheezing). Seek medical attention if irritation persists (H335).
Skin Contact 1. Drench area with water for 15 minutes.2. Remove contaminated clothing while under the shower.Do not use solvents (ethanol/acetone) to wash skin; they increase absorption. Use mild soap and water.
Eye Contact 1. Flush at eyewash station for 15 minutes.2. Hold eyelids open to ensure irrigation of the entire eye.Seek medical attention immediately.[2] Solid particles can cause corneal abrasion (H320).
Spill (Solid) 1. Isolate the area.2. Wet Wipe: Cover powder with a wet paper towel to prevent dust, then wipe up.Dispose of cleanup materials as hazardous chemical waste.[3] Do not dry sweep.[4]

References

  • Occupational Safety and Health Administration (OSHA) . (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,7-dimethyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,7-dimethyl-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.